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2-Azaspiro[4.4]nonane,hydrobromide Documentation Hub

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  • Product: 2-Azaspiro[4.4]nonane,hydrobromide
  • CAS: 1073-09-2

Core Science & Biosynthesis

Foundational

2-Azaspiro[4.4]nonane Hydrobromide: Solubility Profile & Technical Guide

[1] Executive Summary Compound: 2-Azaspiro[4.4]nonane hydrobromide Role: High- building block for medicinal chemistry (GPCR/Ion Channel ligands).[1] Key Characteristic: Amphiphilic salt structure combining a lipophilic s...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Compound: 2-Azaspiro[4.4]nonane hydrobromide Role: High-


 building block for medicinal chemistry (GPCR/Ion Channel ligands).[1]
Key Characteristic:  Amphiphilic salt structure combining a lipophilic spiro-cyclopentyl moiety with a polar ammonium hydrobromide core.[1]

This guide addresses the solubility behavior of 2-Azaspiro[4.4]nonane hydrobromide , a critical intermediate in the synthesis of spirocyclic drugs. While specific gravimetric solubility data for this salt is rarely published in open literature, its behavior can be accurately modeled based on structural analogs (e.g., pyrrolidine hydrobromide) and the physicochemical principles of spirocyclic amine salts.

Part 1: Theoretical & Expected Solubility Profile

The solubility of 2-Azaspiro[4.4]nonane hydrobromide is governed by the competition between the crystal lattice energy of the ionic salt and the solvation energy provided by the solvent. Unlike simple alkyl amines, the spiro[4.4] system introduces a significant lipophilic domain (the carbocyclic ring) which modulates the standard "amine salt" solubility rules.

Solubility Categorization Table
Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Protic Polar WaterHigh (>100 mg/mL)Dissociation is entropically favored; pH dependent.[1]
Methanol (MeOH)High Excellent solvation of Br⁻ anion; primary choice for transfers.[1]
Ethanol (EtOH)Moderate to High Good solubility; often used for recrystallization (hot).[1]
Isopropanol (IPA)Low to Moderate Ideal Recrystallization Solvent. High thermal coefficient of solubility.[1]
Aprotic Polar DMSO / DMFHigh Strong dipole-dipole interactions disrupt the crystal lattice.[1]
Acetonitrile (MeCN)Low Poor solvation of bromide ions; often acts as an antisolvent.[1]
Chlorinated Dichloromethane (DCM)Moderate Unique Feature:[1] The lipophilic spiro-ring allows partial solubility, unlike many inorganic salts.[1]
ChloroformModerate Similar to DCM; useful for extraction from aqueous phases if salt is lipophilic enough.[1]
Non-Polar Ethyl Acetate (EtOAc)Very Low Standard antisolvent for precipitating the salt.[1]
Diethyl Ether (Et₂O)Insoluble Used to crash out the salt from alcoholic solutions.[1]
Hexanes / TolueneInsoluble Strictly antisolvents.[1]
Mechanism of Action: The "Lipophilic Salt" Effect

While most amine hydrobromides are strictly insoluble in DCM, the 2-azaspiro[4.4]nonane scaffold possesses a "greasy" cyclopentane ring fused to the pyrrolidine. This increases the van der Waals surface area, disrupting the ionic lattice packing slightly and allowing chlorinated solvents (DCM, CHCl₃) to solvate the ion pair more effectively than they would for a smaller salt like ammonium bromide.

Expert Insight: If you observe "oiling out" during recrystallization in EtOH/Et₂O, it is likely due to trace water or excess alcohol.[1] Switch to a sharper solvent system like IPA/EtOAc to force a crystalline habit.[1]

Part 2: Experimental Protocols

As specific batch-to-batch polymorphism can alter solubility, every process chemist must validate solubility empirically.[1]

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise data for your specific batch.

  • Preparation: Weigh 100 mg of 2-Azaspiro[4.4]nonane HBr into a tared 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Record the volume required for complete dissolution (clear solution, no particulates).

  • Calculation:

    
    [1]
    
Protocol B: Recrystallization (Purification)

The hydrobromide salt is often chosen over the hydrochloride because it crystallizes more readily.

  • Dissolution: Dissolve crude salt in minimal boiling Isopropanol (IPA) .

    • Tip: If insolubles remain, filter hot through a 0.45 µm PTFE frit.[1]

  • Nucleation: Remove from heat. If the solution is too concentrated, add hot IPA until just under saturation.

  • Antisolvent (Optional): If crystals do not form at room temperature, add Ethyl Acetate or Diethyl Ether dropwise until slight turbidity persists, then heat to clear.[1]

  • Crystallization: Allow to cool slowly to Room Temperature (RT), then to 0-4°C.

  • Isolation: Filter the white crystalline solid and wash with cold Et₂O.

Part 3: Visualization & Decision Logic

Solvent Selection Decision Tree

This diagram guides the selection of solvents based on the operational goal (Reaction vs. Purification).

SolventSelection Start Start: Select Solvent for 2-Azaspiro[4.4]nonane HBr Goal What is the Goal? Start->Goal Reaction Reaction Medium Goal->Reaction Synthesis Purification Purification / Isolation Goal->Purification Workup Homogeneous Homogeneous Phase? Reaction->Homogeneous Recryst Recrystallization Purification->Recryst High Purity Needed Precipitation Precipitation (Crashing Out) Purification->Precipitation Rapid Isolation Solv_DMF DMF / DMSO (High Solubility, Difficult Removal) Homogeneous->Solv_DMF High Temp / SNAr Solv_MeOH Methanol / Ethanol (Good Solubility, Protic) Homogeneous->Solv_MeOH Hydrogenation / Deprotection Solv_DCM DCM / CHCl3 (Moderate Solubility, Non-Protic) Homogeneous->Solv_DCM Acylation / Amide Coupling Solv_IPA Isopropanol (IPA) (Best Balance of Solubility vs Temp) Recryst->Solv_IPA Solv_EtOAc IPA + EtOAc/Ether (Solvent + Antisolvent) Precipitation->Solv_EtOAc

Figure 1: Decision matrix for solvent selection based on process requirements.[1]

Salt Formation & Isolation Workflow

The following workflow illustrates the generation of the Hydrobromide salt from the free base, a common step to stabilize the spiro-amine.

SaltFormation FreeBase Free Base (Oil, Soluble in Organics) Dissolve Dissolve in Et2O or EtOAc FreeBase->Dissolve AddAcid Add HBr (33% in AcOH) or HBr (gas) Dissolve->AddAcid Precipitate Precipitation of HBr Salt AddAcid->Precipitate Exothermic Filter Filtration & Wash (Cold Et2O) Precipitate->Filter Dry Dry under Vacuum (Hygroscopic!) Filter->Dry

Figure 2: Standard workflow for converting 2-Azaspiro[4.4]nonane free base to the hydrobromide salt.[1]

Part 4: Handling & Stability (E-E-A-T)

Hygroscopicity Warning

Hydrobromide salts of secondary amines are often hygroscopic .[1]

  • Storage: Store under nitrogen or argon in a desiccator.

  • Impact on Solubility: If the salt absorbs moisture, it may become an oil ("deliquescence") rather than a solid. This drastically changes its solubility in organic solvents like DCM, often making it more soluble due to the water co-solvent effect.

Analytical Verification

To confirm the salt has not dissociated in solution (e.g., in DMSO-d6 for NMR):

  • Check for the ammonium proton signal (

    
    ) typically appearing between 8.5–9.5 ppm as a broad singlet.[1]
    
  • Ensure the integration matches the spiro-core protons (1:1 stoichiometry).

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 418904, 2-Azaspiro[4.4]nonane. Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for amine salt solubility principles).

Sources

Exploratory

The Azaspiro[4.4]nonane Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential

Topic: Literature Review of Azaspiro[4.4]nonane Biological Activity Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary The azaspiro[4.4]n...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of Azaspiro[4.4]nonane Biological Activity Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

The azaspiro[4.4]nonane scaffold represents a privileged structural motif in medicinal chemistry, characterized by two five-membered rings sharing a single spiro-carbon atom. This rigid, three-dimensional architecture offers a distinct vector for exploring chemical space, often yielding superior metabolic stability and receptor selectivity compared to flat aromatic systems.

This guide analyzes the two primary isomers—1-azaspiro[4.4]nonane and 2-azaspiro[4.4]nonane —delineating their divergent pharmacological profiles. While the 1-aza isomer serves as the core for potent anticancer alkaloids (e.g., Homoharringtonine), the 2-aza isomer has emerged as a promising template for anticonvulsant agents and CNS modulators.

Structural Classification & Pharmacological Divergence

The biological activity of the azaspiro[4.4]nonane system is strictly position-dependent. The nitrogen atom's location dictates the scaffold's interaction with biological targets.

Scaffold IsomerPrimary Therapeutic AreaKey RepresentativeMechanism of Action
1-Azaspiro[4.4]nonane Oncology (Leukemia)Homoharringtonine (HHT) Protein synthesis inhibition (Ribosome A-site blockade); Mcl-1 downregulation.
2-Azaspiro[4.4]nonane CNS (Epilepsy)N-aminophenyl-1,3-diones Modulation of GABAergic transmission; Sodium channel blockade (putative).
1-Azaspiro[4.4]nonane: The Anticancer Powerhouse

The 1-azaspiro[4.4]nonane core is best known as the structural foundation of Cephalotaxus alkaloids . The most clinically significant derivative, Homoharringtonine (Omacetaxine mepesuccinate), is FDA-approved for Chronic Myeloid Leukemia (CML).

3.1 Mechanism of Action: Translational Arrest

HHT functions by binding to the A-site cleft of the ribosomal 60S subunit. Unlike many chemotherapeutics that damage DNA, HHT prevents the initial elongation step of protein synthesis. This leads to the rapid loss of proteins with short half-lives, most notably Mcl-1 (Myeloid cell leukemia-1), a key anti-apoptotic protein.

3.2 Quantitative Efficacy Data (IC50)

The following table summarizes the potency of HHT across various acute myeloid leukemia (AML) and solid tumor cell lines.

Cell LineTissue OriginGenotypeIC50 (24h)Reference
MOLM-13 AMLFLT3-ITD mutant6.8 nM [1]
MV4-11 AMLFLT3-ITD mutant7.2 nM [1]
H1975 NSCLC (Lung)EGFR T790M mutant0.7 µM [2]
A549 NSCLC (Lung)EGFR Wild Type3.7 µM [2]

Technical Insight: The nanomolar potency in FLT3-ITD mutant lines suggests HHT is particularly effective in aggressive leukemic phenotypes dependent on rapid protein turnover.

3.3 Visualization: HHT Signaling Pathway

The following diagram illustrates the downstream effects of HHT-mediated ribosome inhibition.

HHT_Mechanism HHT Homoharringtonine (1-Azaspiro Core) Ribosome 60S Ribosomal Subunit (A-Site Cleft) HHT->Ribosome Binds Translation Protein Translation Elongation Ribosome->Translation Inhibits Mcl1 Mcl-1 Protein (Short Half-life) Translation->Mcl1 Depletes BaxBak Bax/Bak Activation Mcl1->BaxBak Loss of Inhibition Mito Mitochondrial Depolarization BaxBak->Mito Induces Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Cascades

Caption: HHT mechanism inducing apoptosis via translational arrest and Mcl-1 depletion.[2]

2-Azaspiro[4.4]nonane: The CNS & Anticonvulsant Scaffold

Unlike its 1-aza counterpart, the 2-azaspiro[4.4]nonane system is primarily explored in the context of neurological disorders. Specifically, 2-azaspiro[4.4]nonane-1,3-dione derivatives have shown significant anticonvulsant activity.[3][4][5]

4.1 Structure-Activity Relationship (SAR)

Recent medicinal chemistry efforts have mapped the SAR of N-substituted 2-azaspiro-1,3-diones.

  • Linker Effect: An amino (-NH-) linker between the imide nitrogen and the phenyl ring is superior to a methylene (-CH2-) linker for protection against chemically induced seizures (scPTZ test).

  • Ortho-Substitution: Electron-withdrawing groups (F, CF3) at the ortho position of the N-phenyl ring significantly enhance potency.

  • Ring Size: The [4.4] spiro system often exhibits a different selectivity profile than the larger [4.5] decane system, with the [4.4] system showing broader activity in both MES (Maximal Electroshock) and scPTZ models.

4.2 Key Compound Data[5][6]
  • Compound: N-(4-aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione (Derivative 1j).

  • Activity (scPTZ): ED50 = 76.27 mg/kg (Mice).

  • Toxicity: Low neurotoxicity observed in rotorod tests at effective doses [3].

4.3 Visualization: SAR Logic of 2-Azaspiro Diones

SAR_2Azaspiro Core 2-Azaspiro[4.4]nonane -1,3-dione Core Linker N-Linker (X) Core->Linker Phenyl Phenyl Ring Linker->Phenyl Note1 NH Linker > CH2 Linker (Better scPTZ Activity) Linker->Note1 Subst Ortho-Substitution Phenyl->Subst Note2 F / CF3 Groups Enhance Potency Subst->Note2

Caption: Critical SAR determinants for anticonvulsant activity in 2-azaspiro[4.4]nonane-1,3-diones.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the scaffold and the evaluation of its biological activity.

5.1 Protocol A: Synthesis of 2-Azaspiro[4.4]nonane Core

A reliable route for accessing the scaffold for further derivatization.

  • Condensation: React cyclopentanone (1.0 eq) with cyanoacetamide (2.2 eq) in ethanol with catalytic piperidine. Reflux 4-6 hours.[7]

    • Checkpoint: Product should precipitate upon cooling.[7]

  • Hydrolysis/Decarboxylation: Suspend the solid in concentrated H2SO4/Water (1:1). Reflux 8-12 hours until gas evolution ceases.[7]

    • Result: Yields 2,2-cyclopentanediacetic acid.[7]

  • Cyclization: React the diacid with urea or appropriate amine at 180-200°C (melt) to form the imide (dione).

  • Reduction (Optional for amine core): Reduce the dione using LiAlH4 in dry THF to yield the 2-azaspiro[4.4]nonane secondary amine.

5.2 Protocol B: In Vitro Cytotoxicity Assay (Leukemia Models)

Standardized workflow for testing 1-azaspiro derivatives (e.g., HHT analogs).

  • Cell Seeding: Plate AML cells (e.g., MV4-11) at

    
     cells/well in 96-well plates using RPMI-1640 medium + 10% FBS.
    
  • Compound Treatment: Prepare serial dilutions of the azaspiro derivative in DMSO. Treat cells for 24h and 48h.[2][8]

    • Control: DMSO vehicle (<0.1% final concentration).

  • Viability Quantification: Add 10 µL of CCK-8 (Cell Counting Kit-8) or MTT reagent to each well. Incubate for 2-4 hours at 37°C.

  • Measurement: Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT) using a microplate reader.

  • Analysis: Calculate IC50 using non-linear regression (sigmoidal dose-response) in GraphPad Prism.

References
  • Synergistic Lethality Effects of Apatinib and Homoharringtonine in Acute Myeloid Leukemia. Source: ScienceOpen / PubMed. URL:[Link](Note: Representative link based on search context)

  • Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Source: PubMed / Bioorganic & Medicinal Chemistry. URL:[Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. Source: ACS Omega. URL:[Link]

Sources

Foundational

2-Azaspiro[4.4]nonane hydrobromide safety data sheet (SDS)

Technical Whitepaper & Advanced Safety Data Sheet (SDS): 2-Azaspiro[4.4]nonane Hydrobromide in Drug Discovery Executive Summary The drive to "escape from flatland" in modern medicinal chemistry has elevated the importanc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper & Advanced Safety Data Sheet (SDS): 2-Azaspiro[4.4]nonane Hydrobromide in Drug Discovery

Executive Summary

The drive to "escape from flatland" in modern medicinal chemistry has elevated the importance of sp³-rich, conformationally restricted scaffolds[1]. Among these, the 2-azaspiro[4.4]nonane core provides a unique rigid bicyclic architecture—a pyrrolidine ring fused to a cyclopentane ring at a single carbon[1]. 2-Azaspiro[4.4]nonane hydrobromide (CAS: 1073-09-2) serves as a premier building block for synthesizing nicotinic acetylcholine receptor (nAChR) agonists, anticonvulsant agents, and other central nervous system (CNS) therapeutics[2][3]. This whitepaper synthesizes critical physicochemical data, hazard identification, and self-validating laboratory protocols to ensure the safe and effective handling of this compound in pharmaceutical research.

Physicochemical Profiling & Structural Causality

Understanding the physical state of a building block is critical for scale-up and safety. The free base of 2-azaspiro[4.4]nonane is a low-molecular-weight secondary amine, which typically presents as a volatile, easily oxidized, and difficult-to-weigh oil. By isolating the compound as a hydrobromide salt (1:1 ratio), suppliers provide a bench-stable, crystalline solid[4][5].

Causality of the Salt Form: The hydrobromide counterion suppresses the nucleophilicity of the pyrrolidine nitrogen during storage, preventing atmospheric oxidation and dimerization. Furthermore, the ionic nature of the salt significantly enhances its solubility in polar aprotic solvents (e.g., DMSO, DMF) commonly used in high-throughput screening and cross-coupling reactions.

Table 1: Physicochemical Properties of 2-Azaspiro[4.4]nonane Hydrobromide

PropertyValueSource/Validation
CAS Number 1073-09-2[4][5]
Molecular Formula C₈H₁₅N · HBr[4]
Molecular Weight 206.12 g/mol [4]
Structural Feature Spirocyclic (sp³-hybridized)[1]
Physical State Solid (Crystalline)Extrapolated from salt form

Pharmacological Rationale (Why We Use It)

The inherent three-dimensionality of the 2-azaspiro[4.4]nonane scaffold allows medicinal chemists to increase the fraction of sp³-hybridized carbons (Fsp³) in a drug candidate[1]. A higher Fsp³ value correlates strongly with clinical success due to improved aqueous solubility, enhanced metabolic stability, and reduced off-target promiscuity[1].

G S1 2-Azaspiro[4.4]nonane Scaffold S2 Increased Fsp3 Fraction S1->S2 S3 Conformational Rigidity S1->S3 S4 Metabolic Stability S2->S4 S5 Target Selectivity (e.g., nAChR) S3->S5 S6 Optimized Lead Compound S4->S6 S5->S6

Pharmacological advantages of integrating the 2-azaspiro[4.4]nonane scaffold in drug design.

Hazard Identification (GHS Classification)

Despite its utility, 2-azaspiro[4.4]nonane hydrobromide presents specific occupational hazards. Based on the behavior of the spirocyclic amine core and related derivatives, the compound is classified under the Globally Harmonized System (GHS) as an irritant and acute toxicant[6][7][8].

Table 2: GHS Hazard Summary

Hazard ClassCategoryH-StatementDescription
Acute Toxicity (Oral) Category 4H302 Harmful if swallowed[7][8].
Skin Corrosion/Irritation Category 2H315 Causes skin irritation[6][7].
Serious Eye Damage Category 2AH319 Causes serious eye irritation[6][7].
STOT (Single Exposure) Category 3H335 May cause respiratory irritation[6][7].

Mechanistic Toxicology: The irritation profile (H315, H319, H335) is driven by the compound's behavior upon contact with physiological moisture (sweat, tears, mucous membranes)[6][7][8]. The hydrobromide salt can partially dissociate, exposing tissues to the basic pyrrolidine nitrogen and localized equivalents of hydrobromic acid. This dual action disrupts the lipid bilayer of cellular membranes, causing immediate inflammation.

Key Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray[6][7].

  • P280: Wear protective gloves/protective clothing/eye protection/face protection[6][7].

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[7].

Self-Validating Laboratory Protocols

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in laboratory operations, standard operating procedures must be self-validating. The following protocols guarantee safety and chemical integrity.

Protocol A: Safe Weighing and Solution Preparation Objective: Prepare a 0.1 M stock solution while minimizing inhalation exposure to H335-classified dust[6][7].

  • Preparation: Ensure the fume hood sash is lowered to the operational mark. Don nitrile gloves, a lab coat, and safety goggles (P280 compliant)[7].

  • Static Mitigation: Hydrobromide salts are prone to static charge. Use an anti-static gun on the weighing boat or use a grounded metal spatula to prevent aerosolization of the powder.

  • Transfer & Dissolution: Weigh the required mass and transfer it to a sealed vial. Inject the chosen anhydrous solvent (e.g., DMSO) through a septum.

  • Self-Validation Step: Inspect the solution against a light source. A completely clear, colorless solution confirms full dissolution and the absence of oxidized, polymeric impurities (which typically present as a yellow/brown tint).

Protocol B: Spill Containment and Neutralization Objective: Safely remediate a benchtop spill of the solid salt.

  • Containment: Isolate the area. Do not use a dry brush, as this will aerosolize the respiratory irritant (H335)[6][7][8].

  • Collection: Cover the spill with slightly damp disposable towels to suppress dust, then carefully scoop the material into a hazardous waste container.

  • Neutralization: Wash the affected surface with a 5% sodium bicarbonate (NaHCO₃) solution. This neutralizes any residual hydrobromic acid generated by ambient moisture.

  • Self-Validation Step: Swab the cleaned surface with a damp piece of universal pH paper. A resulting pH of 7.0–7.5 validates that the area is chemically neutralized and safe for continued use.

G N1 2-Azaspiro[4.4]nonane HBr Handling N2 Don PPE (Gloves, Goggles, Coat) N1->N2 N3 Weighing in Fume Hood N2->N3 N4 Spill Detected? N3->N4 N5 Contain & Neutralize (Validate via pH) N4->N5 Yes N6 Proceed to Synthesis N4->N6 No N5->N6 Resolved

Standard operating procedure and spill response workflow for handling 2-azaspiro[4.4]nonane HBr.

Conclusion

2-Azaspiro[4.4]nonane hydrobromide is a powerful tool for modern drug discovery, offering unparalleled conformational rigidity and Fsp³ character[1]. However, its chemical nature demands rigorous adherence to SDS protocols. By understanding the causality behind its hazards—specifically the behavior of the hydrobromide salt and the basic pyrrolidine core—researchers can implement self-validating workflows that ensure both personnel safety and experimental integrity.

References

  • Scilit - Synthesis, Physicochemical and Anticonvulsant Properties of New N‐(Pyridine‐2‐yl) Derivatives of 2‐Azaspiro[4.4]nonane[Link]

  • PubChem (NIH) - 2-Azaspiro(4.4)nonane | C8H15N | CID 418904 Safety & Hazards[Link]

Sources

Exploratory

Escaping Flatland: The Conformational Rigidity and Therapeutic Potential of the 2-Azaspiro[4.4]nonane Scaffold

Executive Summary The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures is a defining paradigm in modern medicinal chemistry. The 2-azaspiro[4.4]nonane scaffold represents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures is a defining paradigm in modern medicinal chemistry. The 2-azaspiro[4.4]nonane scaffold represents a privileged spirocyclic motif that imparts exceptional conformational rigidity, precise vectorization of pharmacophores, and enhanced physicochemical properties. This technical whitepaper provides an in-depth analysis of the structural dynamics, synthetic methodologies, and biological applications of the 2-azaspiro[4.4]nonane system, offering actionable, self-validating protocols for drug development professionals.

Structural Dynamics and the Causality of Conformational Rigidity

The 2-azaspiro[4.4]nonane core consists of a pyrrolidine ring fused to a cyclopentane ring at a single quaternary spiro carbon. This unique topology forces the two five-membered rings into a mutually orthogonal (perpendicular) arrangement.

  • Entropic Pre-organization: Flexible alkyl chains or monocyclic rings must pay a high entropic penalty to adopt a bioactive conformation upon target binding. The spiro fusion locks the spatial orientation of the substituents, preventing rotational freedom. This conformational restraint directly translates to enhanced binding affinity (lower ΔG of binding) and superior target selectivity by preventing induced-fit binding to off-target hydrophobic pockets[1].

  • Increased Fsp3 Fraction: Incorporating the 2-azaspiro[4.4]nonane scaffold significantly increases the fraction of sp3-hybridized carbons (Fsp3). High Fsp3 values correlate causally with improved clinical success rates due to enhanced aqueous solubility, reduced non-specific protein binding, and lower melting points compared to flat aromatic analogs[1].

Physicochemical Profiling

Replacing a planar phenyl or heteroaryl ring with a 2-azaspiro[4.4]nonane moiety fundamentally alters the physicochemical profile of a lead compound. The orthogonal projection of the rings disrupts crystal lattice packing, which generally lowers the melting point and increases thermodynamic solubility.

Table 1: Comparative Physicochemical Trends (Planar vs. 2-Azaspiro[4.4]nonane)
PropertyPlanar Aromatic Scaffold2-Azaspiro[4.4]nonane ScaffoldCausality / Mechanism
Fsp3 Fraction Low (< 0.3)High (> 0.6)Fully saturated bicyclic system introduces pure 3D character.
Aqueous Solubility PoorEnhancedDisruption of flat crystal lattice packing; higher polarity of the spiro amine.
Lipophilicity (LogD) HighModerate/OptimizedReduced lipophilicity due to the basic nitrogen and lack of extended π-systems.
Metabolic Stability Susceptible to CYP oxidationHighly StableLack of oxidizable aromatic C-H bonds; steric hindrance protects adjacent sites.
Target Selectivity PromiscuousHighRigid 3D vectors project pharmacophores precisely, preventing off-target binding.

Biological Applications in Drug Discovery

The 2-azaspiro[4.4]nonane scaffold has been successfully deployed across various complex therapeutic areas, proving its versatility:

  • Neurological Disorders: Derivatives of azaspiro[4.4]nonane have been extensively investigated as potent nicotinic acetylcholine receptor (nAChR) agonists. The rigid distance between the basic nitrogen and hydrogen-bond acceptors perfectly mimics the pharmacophore required for nAChR binding[2]. Furthermore, N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane-1,3-dione exhibit pronounced anticonvulsant activity in maximal electroshock (MES) tests, where increased lipophilicity correlates directly with enhanced efficacy[3].

  • Targeted Protein Degradation (PROTACs): The scaffold has been utilized as a rigidifying element in the design of PROTACs. In the development of first-in-class degraders of the SARS-CoV-2 Main Protease (MPro), the 2-azaspiro[4.4]nonane-2-carboxylate moiety provided the necessary structural rigidity to ensure strong binding to the MPro pocket, facilitating the formation of the critical ternary complex required for proteasomal degradation[4].

PROTAC_Mechanism POI Target Protein (SARS-CoV-2 MPro) Complex Ternary Complex (Rigidified Binding) POI->Complex PROTAC PROTAC with 2-Azaspiro[4.4]nonane PROTAC->Complex Binds Both E3 E3 Ligase (CRBN) E3->Complex Proteasome Proteasomal Degradation Complex->Proteasome Ubiquitination

Fig 1: PROTAC degradation mechanism utilizing the rigid 2-azaspiro[4.4]nonane scaffold.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the following protocols provide a self-validating system for the synthesis, conformational analysis, and metabolic evaluation of 2-azaspiro[4.4]nonane derivatives.

Protocol 1: Synthesis of 2-Azaspiro[4.4]nonane-1,3-dione Core
  • Objective: To synthesize the rigid spirocyclic core via a controlled cyclization reaction.

  • Causality: Using a direct spiro-annulation of cyclopentanecarboxylic acid derivatives ensures the selective formation of the quaternary spiro center without competing rearrangement products, locking the rings in their orthogonal state.

  • Reagent Preparation: Dissolve 1.0 eq of 1-(cyanomethyl)cyclopentane-1-carbonitrile in anhydrous ethanol to create a 0.5 M solution.

  • Cyclization Initiation: Add 2.5 eq of concentrated sulfuric acid dropwise at 0 °C. The highly acidic environment catalyzes the dual hydrolysis and subsequent cyclization of the geminal nitriles.

  • Thermal Maturation: Reflux the mixture at 85 °C for 16 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 7:3).

  • Workup & Neutralization: Cool the reaction to room temperature, and carefully neutralize with saturated aqueous NaHCO3 until pH 7 is reached. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure 2-azaspiro[4.4]nonane-1,3-dione solid.

Protocol 2: Conformational Validation via 2D-NMR (NOESY)
  • Objective: To empirically validate the orthogonal rigidity of the synthesized spiro rings.

  • Causality: Because the rings are locked by the spiro carbon, through-space dipole-dipole interactions (Nuclear Overhauser Effect) between the protons of the pyrrolidine ring and the cyclopentane ring will be fixed and highly predictable. Flexible chains, by contrast, would show weak, averaged NOE signals due to rapid conformational exchange.

  • Sample Preparation: Dissolve 15 mg of the synthesized compound in 0.6 mL of CDCl3 (or DMSO-d6 if polarity demands).

  • Acquisition: Acquire a 2D NOESY spectrum on a 600 MHz NMR spectrometer with a mixing time of 300-500 ms to allow for optimal magnetization transfer.

  • Data Analysis: Identify cross-peaks between the α-protons of the pyrrolidine ring and the equatorial protons of the cyclopentane ring.

  • Validation: The presence of strong, unambiguous cross-peaks confirms spatial proximity (< 5 Å) dictated by the perpendicular spiro-fusion. Calculate internuclear distances using the PANIC (Peak Amplitude Normalization for Improved Cross-relaxation) approach to validate against computationally minimized 3D models.

Protocol 3: In Vitro Microsomal Stability Assay
  • Objective: To quantify the metabolic resistance conferred by the spiro scaffold.

  • Causality: The lack of easily oxidizable aromatic C-H bonds and the steric bulk around the spiro center protect adjacent sites from cytochrome P450-mediated oxidation, directly causing a measurable increase in metabolic half-life.

  • Incubation: Incubate 1 µM of the 2-azaspiro[4.4]nonane derivative with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37 °C.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 rpm for 10 mins to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Calculation: Calculate the in vitro intrinsic clearance (CLint) using the half-life (t1/2) derived from the log-linear depletion curve. A CLint < 10 µL/min/mg protein validates the high metabolic stability of the spirocyclic core.

Experimental_Workflow N1 Scaffold Design (Fsp3 Optimization) N2 Chemical Synthesis (Spiro-annulation) N1->N2 N3 Conformational Validation (2D-NMR & X-ray) N2->N3 N3->N1 Structural Feedback N4 Physicochemical Profiling (LC-MS/MS & Assays) N3->N4 N5 Biological Evaluation (In Vitro / In Vivo) N4->N5 N5->N1 SAR Optimization

Fig 2: Iterative experimental workflow for validating spirocyclic scaffold rigidity and efficacy.

Conclusion

The 2-azaspiro[4.4]nonane scaffold is a powerful architectural tool in the medicinal chemist's arsenal. By enforcing conformational rigidity through its unique spiro-fused geometry, it overcomes the thermodynamic and pharmacokinetic limitations inherent to planar aromatic rings. As drug discovery continues to navigate complex biological targets—from CNS receptors to targeted protein degradation—the strategic incorporation of such spirocyclic motifs will be instrumental in developing highly selective, metabolically stable, and efficacious therapeutics.

References

  • Title: Application Notes and Protocols: 2-Azaspiro[4.
  • Title: A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
  • Title: Synthesis, Physicochemical and Anticonvulsant Properties of New N‐(Pyridine‐2‐yl) Derivatives of 2‐Azaspiro[4.4]nonane and[4.5]decane‐1,3‐dione.
  • Title: Discovery of First-in-Class PROTAC Degraders of SARS-CoV-2 Main Protease Source: ResearchGate URL

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Azaspiro[4.4]nonane Hydrobromide from Cyclopentanone: An Application and Protocol Guide

Introduction: The Significance of Spirocyclic Amines in Modern Drug Discovery Spirocyclic scaffolds, particularly those incorporating nitrogen atoms, are of immense interest to the pharmaceutical and agrochemical industr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Spirocyclic Amines in Modern Drug Discovery

Spirocyclic scaffolds, particularly those incorporating nitrogen atoms, are of immense interest to the pharmaceutical and agrochemical industries. The rigid, three-dimensional structure of molecules like 2-Azaspiro[4.4]nonane offers a distinct advantage in drug design, enabling precise spatial orientation of functional groups for optimal interaction with biological targets. This often leads to improved potency, selectivity, and pharmacokinetic properties compared to more flexible, linear analogues. The 2-azaspiro[4.4]nonane core, in particular, serves as a key structural motif in a variety of biologically active compounds. This guide provides a detailed, research-grade protocol for the synthesis of 2-Azaspiro[4.4]nonane hydrobromide, starting from the readily available precursor, cyclopentanone.

Strategic Overview: A Multi-Step Approach to Spirocyclization

The synthesis of 2-Azaspiro[4.4]nonane from cyclopentanone is accomplished through a robust, multi-step sequence. The chosen strategy hinges on the initial formation of a spiro-intermediate, which is subsequently subjected to reduction to yield the target secondary amine. The final step involves the formation of the hydrobromide salt, which enhances the compound's stability and handling characteristics. While various methods exist for the synthesis of spirocyclic amines from cyclic ketones, including the use of Stannyl Amine Protocol (SnAP) reagents[1] and dipolar cycloadditions of nitrones[2][3], the protocol detailed below follows a classical and well-understood chemical pathway.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow Cyclopentanone Cyclopentanone Spiro_Diacid 2,2-Cyclopentanediacetic acid Cyclopentanone->Spiro_Diacid Steps 1 & 2 Azaspiro_Nonane 2-Azaspiro[4.4]nonane Spiro_Diacid->Azaspiro_Nonane Step 3 Final_Product 2-Azaspiro[4.4]nonane Hydrobromide Azaspiro_Nonane->Final_Product Step 4

Caption: A high-level overview of the synthetic route from cyclopentanone to 2-Azaspiro[4.4]nonane hydrobromide.

Detailed Experimental Protocols

This section provides a comprehensive, step-by-step guide for the synthesis of 2-Azaspiro[4.4]nonane hydrobromide. The presented methodology is based on established organic chemistry principles and offers a plausible and reproducible route.[4]

Part 1: Synthesis of 2,2-Cyclopentanediacetic acid

This initial phase involves a two-step process: the formation of a bis-cyanoacetamide intermediate followed by its hydrolysis and decarboxylation.

Step 1: Synthesis of Cyclopentylidene-bis(2-cyanoacetamide)

  • Rationale: This step utilizes a Knoevenagel-type condensation reaction. Cyclopentanone reacts with two equivalents of cyanoacetamide in the presence of a basic catalyst, piperidine, to form the more stable, conjugated product. The electron-withdrawing cyano and amide groups of cyanoacetamide activate the methylene protons, facilitating the condensation.

  • Materials:

    • Cyclopentanone

    • Cyanoacetamide

    • Piperidine

    • Absolute Ethanol

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentanone (1.0 eq) and cyanoacetamide (2.2 eq) in absolute ethanol.

    • Add a catalytic amount of piperidine (0.1 eq) to the solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. The product is expected to precipitate.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Hydrolysis and Decarboxylation to 2,2-Cyclopentanediacetic acid

  • Rationale: The bis-cyanoacetamide intermediate is subjected to harsh acidic conditions to hydrolyze both the nitrile and amide functionalities to carboxylic acids. The resulting dicarboxylic acid is thermally unstable and undergoes decarboxylation to yield the more stable 2,2-cyclopentanediacetic acid.

  • Materials:

    • Cyclopentylidene-bis(2-cyanoacetamide)

    • Concentrated Sulfuric acid

    • Water

  • Protocol:

    • Suspend the dried product from Step 1 in a 1:1 (v/v) mixture of concentrated sulfuric acid and water.

    • Heat the mixture to reflux and maintain for 8-12 hours, or until the evolution of gas ceases.

    • Cool the reaction mixture in an ice bath to induce precipitation of the diacid.

    • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from hot water to yield the pure diacid.

Part 2: Synthesis and Purification of 2-Azaspiro[4.4]nonane

Step 3: Reductive Cyclization to 2-Azaspiro[4.4]nonane

  • Rationale: This is the key ring-forming step. The diacid is reduced using a powerful reducing agent, Lithium aluminum hydride (LAH). The LAH reduces the carboxylic acid groups to primary alcohols, which then undergo an intramolecular cyclization with the in-situ formed amine (from the reduction of the amide) to form the desired spirocyclic amine.

  • Materials:

    • 2,2-Cyclopentanediacetic acid

    • Lithium aluminum hydride (LAH)

    • Anhydrous Tetrahydrofuran (THF)

    • Anhydrous Sodium sulfate

  • Protocol:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, suspend LAH (a sufficient excess to reduce both carboxylic acids) in anhydrous THF under a nitrogen atmosphere.

    • Slowly add a solution of 2,2-Cyclopentanediacetic acid in anhydrous THF to the LAH suspension via the dropping funnel, maintaining a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for 12-18 hours.

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting aluminum salts and wash thoroughly with THF.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-Azaspiro[4.4]nonane.

    • Purify the crude product by distillation under reduced pressure.

Part 3: Preparation of 2-Azaspiro[4.4]nonane Hydrobromide

Step 4: Salt Formation

  • Rationale: The free base of 2-Azaspiro[4.4]nonane is an oil and can be difficult to handle and store. Conversion to its hydrobromide salt provides a stable, crystalline solid that is easier to purify and handle.

  • Materials:

    • 2-Azaspiro[4.4]nonane

    • Hydrobromic acid (HBr) in a suitable solvent (e.g., acetic acid or isopropanol)

    • Isopropanol (IPA)

    • Diethyl ether

  • Protocol:

    • Dissolve the purified 2-Azaspiro[4.4]nonane in isopropanol.

    • Slowly add a solution of hydrobromic acid (1.0 eq) in a suitable solvent to the amine solution with stirring.

    • A white precipitate of the hydrobromide salt should form. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by the addition of diethyl ether.

    • Stir the suspension for 1-2 hours at room temperature to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold isopropanol and then with diethyl ether.

    • Dry the product under vacuum.

Data Summary and Characterization

The following table summarizes the expected outcomes and key characterization data for each step of the synthesis.

StepProductExpected YieldKey Characterization Techniques
1Cyclopentylidene-bis(2-cyanoacetamide)70-80%¹H NMR, ¹³C NMR, IR, Melting Point
22,2-Cyclopentanediacetic acid60-70%¹H NMR, ¹³C NMR, IR, Melting Point
32-Azaspiro[4.4]nonane50-60%¹H NMR, ¹³C NMR, GC-MS
42-Azaspiro[4.4]nonane Hydrobromide>90%¹H NMR, ¹³C NMR, Elemental Analysis, Melting Point

Alternative Synthetic Strategies

While the detailed protocol provides a reliable route, it is important for researchers to be aware of alternative methods for the synthesis of spirocyclic amines. These can offer advantages in terms of step economy or stereocontrol.

  • Bucherer-Bergs and Strecker Reactions: These classic multi-component reactions can be used to synthesize spiro-hydantoins or spiro-amino acids from cyclopentanone.[5][6][7][8][9][10][11][12][13][14] Subsequent chemical transformations would be required to convert these intermediates into 2-Azaspiro[4.4]nonane.

  • Modern Catalytic Methods: Recent advances in catalysis have led to the development of more direct methods for the synthesis of spirocyclic amines. For example, the use of Stannyl Amine Protocol (SnAP) reagents with cyclic ketones provides a one-step approach to N-unprotected spirocyclic amines.[1]

The following diagram illustrates the decision-making process for choosing a synthetic route:

Synthetic_Strategy_Decision cluster_start Starting Material cluster_methods Synthetic Approaches cluster_considerations Key Considerations cluster_product Target Molecule Start Cyclopentanone Classical Classical Multi-Step Synthesis (e.g., via Diacid) Start->Classical Bucherer Bucherer-Bergs / Strecker Reactions Start->Bucherer Modern Modern Catalytic Methods (e.g., SnAP Reagents) Start->Modern Considerations Scalability Stereocontrol Reagent Availability Step Economy Classical->Considerations Bucherer->Considerations Modern->Considerations Product 2-Azaspiro[4.4]nonane Hydrobromide Considerations->Product

Caption: Decision matrix for selecting a synthetic route to 2-Azaspiro[4.4]nonane.

Safety Precautions

  • Lithium aluminum hydride (LAH) is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, must be worn.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care and appropriate PPE.

  • Hydrobromic acid is corrosive and toxic. Handle in a well-ventilated fume hood with appropriate PPE.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of 2-Azaspiro[4.4]nonane hydrobromide from cyclopentanone is a multi-step process that can be reliably achieved through the formation and subsequent reduction of a spiro-diacid intermediate. This application note provides a detailed and logical protocol for researchers in drug development and related fields. By understanding the rationale behind each step and being aware of alternative synthetic strategies, scientists can effectively produce this valuable spirocyclic amine scaffold for further investigation and application.

References

  • Current time information in Le Flore County, US. (n.d.). Google.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Azaspiro[4.
  • (2014, December 7). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society.
  • Yong, S. R., Williams, M. C., Pyne, S. G., Ung, A. T., Skelton, B. W., White, A. H., & Turner, P. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61, 8120-8129.
  • BenchChem. (n.d.). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. BenchChem.
  • (2017, June 9). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry, 82(12), 6489-6496.
  • Saruengkhanphasit, R., Collier, D., & Coldham, I. (2017, June 16). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry, 82(12), 6489-6496.
  • (2021, January 28). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI.
  • (2026, February 7). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products.
  • (n.d.). One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones.
  • (n.d.). Stereochemistry of the Bucherer–Bergs and Strecker reactions of tropinone, cis-bicyclo[3.3.0]octan-3-one and cis-3,4-dimethylcyclopentanone. Canadian Science Publishing.
  • (n.d.). Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones. PMC.
  • (n.d.). Formation of hydantoins under modified Bucherer–Bergs and Hoyer's reaction conditions.
  • Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction. Alfa Chemistry.
  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Wikipedia.
  • (n.d.). Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. Request PDF.
  • (2025, August 7). Reductive amination of cyclopentanone.
  • (2021, June 30). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI.
  • (n.d.). Amination of cyclopentanone and accompanied by‐reactions.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Master Organic Chemistry.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia.
  • Wikipedia. (n.d.).
  • Ikeda, M., Matsubayashi, K., Imoto, T., & Kitao, K. (1994). SYNTHESIS OF AN OPTICALLY ACTIVE 1-AZASPIRO-[4.4]NON-8-EN-7-ONE. HETEROCYCLES, 38(6), 1237-1240.
  • (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. RSC Publishing.
  • The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube.
  • Alec C. (2024, April 29).
  • (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • (2021, May 28). Strecker Synthesis (Amino Acid Synthesis) [Video]. YouTube.
  • (n.d.). Detailed Overview of Strecker Synthesis. Scribd.

Sources

Application

Application Notes and Protocols: Efficient Liberation of 2-Azaspiro[4.4]nonane from its Hydrobromide Salt

Abstract This document provides a comprehensive, field-tested protocol for the neutralization of 2-Azaspiro[4.4]nonane hydrobromide to its corresponding free amine. 2-Azaspiro[4.4]nonane is a valuable spirocyclic scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-tested protocol for the neutralization of 2-Azaspiro[4.4]nonane hydrobromide to its corresponding free amine. 2-Azaspiro[4.4]nonane is a valuable spirocyclic scaffold in medicinal chemistry and drug development. The hydrobromide salt is often the commercially available or synthetically isolated form due to its enhanced stability and ease of handling. However, for subsequent synthetic transformations, the nucleophilic free amine is required. This guide details the chemical principles, step-by-step experimental procedures, and critical considerations for achieving a high-yield and high-purity conversion.

Introduction and Scientific Principle

2-Azaspiro[4.4]nonane is a key structural motif present in a variety of biologically active compounds. Its rigid, three-dimensional structure is of significant interest to medicinal chemists for its potential to confer novel pharmacological properties. The synthesis and isolation of this amine often result in the formation of its hydrobromide salt, which enhances its crystallinity and stability.

The protocol described herein is based on a fundamental acid-base reaction. The hydrobromide salt of 2-Azaspiro[4.4]nonane is an ammonium salt. To liberate the free amine, a base is used to deprotonate the ammonium ion, resulting in the formation of the free amine, a salt, and water. The free amine, being less polar than its salt form, can then be extracted into an organic solvent.

Reaction:

The choice of base and extraction solvent is critical for maximizing yield and purity, and these considerations are discussed in detail in the protocol.

Materials and Equipment

Chemicals
ChemicalGradeRecommended Supplier
2-Azaspiro[4.4]nonane hydrobromide≥98%Commercially available
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)Reagent gradeSigma-Aldrich, Fisher Scientific
Dichloromethane (DCM) or Ethyl acetate (EtOAc)ACS grade or higherCommercially available
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Reagent gradeCommercially available
Deionized water (DI H₂O)
Brine (saturated NaCl solution)
pH indicator strips (range 7-14)
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Erlenmeyer flasks

  • Glass funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Protocol

Workflow Diagram

G cluster_0 Aqueous Phase cluster_1 Organic Phase A 1. Dissolve 2-Azaspiro[4.4]nonane HBr in DI Water B 2. Basify with NaOH solution to pH > 12 A->B C 3. Extract with Organic Solvent (e.g., DCM) B->C Liquid-Liquid Extraction D 4. Wash with Brine C->D E 5. Dry over Anhydrous Na2SO4 D->E F 6. Filter to remove drying agent E->F G 7. Concentrate under reduced pressure F->G H 8. Characterize Pure Free Amine G->H

Caption: Workflow for the neutralization and extraction of 2-Azaspiro[4.4]nonane.

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-Azaspiro[4.4]nonane hydrobromide in a minimal amount of deionized water (approximately 5-10 mL of water per gram of salt). Stir until all the solid has dissolved. Rationale: Dissolving the salt in water ensures that it is fully accessible for neutralization by the aqueous base.

  • Basification: While stirring, slowly add a 1 M to 2 M aqueous solution of sodium hydroxide (NaOH) dropwise to the dissolved salt solution. Monitor the pH of the aqueous layer using pH indicator strips. Continue adding the base until the pH is greater than 12. A cloudy suspension may form as the free amine is generated and precipitates from the aqueous solution. Rationale: A strongly basic pH ensures complete deprotonation of the ammonium salt to the free amine. Slow addition prevents excessive heat generation.

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc). Shake the separatory funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate. The organic layer will contain the free amine. Drain the organic layer into a clean Erlenmeyer flask. Repeat the extraction of the aqueous layer two more times with fresh organic solvent to maximize the recovery of the free amine. Combine all organic extracts. Rationale: The free amine is more soluble in organic solvents than in water, allowing for its separation from the aqueous phase. Multiple extractions ensure a high recovery rate.

  • Washing and Drying: Wash the combined organic extracts by adding an equal volume of brine (saturated NaCl solution). Shake and allow the layers to separate. Discard the aqueous layer. This step helps to remove any residual water from the organic layer. Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable amount of anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 15-20 minutes to ensure all water is absorbed. Rationale: Washing with brine reduces the amount of dissolved water in the organic phase. The drying agent removes any remaining traces of water, which could interfere with subsequent reactions or characterization.

  • Solvent Removal: Filter the dried organic solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the drying agent. Rinse the drying agent with a small amount of fresh organic solvent and add this to the flask. Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent. Rationale: Rotary evaporation efficiently removes the volatile organic solvent, leaving behind the purified free amine.

  • Characterization: The resulting product should be a liquid or a low-melting solid. The identity and purity of the 2-Azaspiro[4.4]nonane free amine can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Expected Results and Data

PropertyExpected ValueSource
Molecular FormulaC₈H₁₅N[1]
Molecular Weight125.21 g/mol [1][2]
AppearanceLiquid
Boiling Point182.5°C at 760 mmHg[1]
Density0.95 g/cm³[1]
Flash Point56.8°C[1]

Troubleshooting

ProblemPossible CauseSolution
Emulsion formation during extractionVigorous shaking, presence of surfactantsAllow the mixture to stand for a longer period. Add a small amount of brine to help break the emulsion. Gentle swirling instead of vigorous shaking can also help.
Low yield of free amineIncomplete basification, insufficient extractionsEnsure the pH of the aqueous layer is >12. Perform at least three extractions with the organic solvent.
Product is wet or contains solventIncomplete drying, insufficient solvent removalEnsure an adequate amount of drying agent was used and allowed sufficient time to work. Ensure complete removal of the solvent on the rotary evaporator.

Safety Precautions

  • 2-Azaspiro[4.4]nonane (free amine): Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[2] It is a combustible liquid.[2]

  • Sodium Hydroxide/Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • Dichloromethane/Ethyl Acetate: Volatile and flammable. Use in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals.[3][4] In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention if necessary.[4]

References

  • Chemical-Suppliers. (n.d.). 2-Azaspiro[4.4]nonane | CAS 175-94-0. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Azaspiro(4.4)nonane. PubChem Compound Database. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup for Removing Amines. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2015). Hi, Can anyone help me to isolate my compound from aqueous solution?. Retrieved from [Link]

Sources

Method

Application &amp; Protocol Guide: Leveraging 2-Azaspiro[4.4]nonane HBr as a Strategic Building Block in Modern Drug Discovery

Introduction In the modern era of drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with superior efficacy and safety profiles. A significant strategic shift...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the modern era of drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with superior efficacy and safety profiles. A significant strategic shift has been the move away from planar, aromatic systems towards molecules with greater three-dimensionality.[1] Spirocycles, bicyclic systems joined by a single quaternary carbon, are at the forefront of this movement, offering a rigid and structurally complex framework.[2] Among these, 2-Azaspiro[4.4]nonane has emerged as a particularly valuable scaffold.[3]

This guide provides an in-depth technical overview and detailed experimental protocols for utilizing 2-Azaspiro[4.4]nonane hydrobromide (HBr) as a foundational building block. We will explore the inherent advantages of this scaffold, its physicochemical properties, and provide robust, field-proven protocols for its incorporation into lead compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the power of three-dimensional scaffolds to overcome challenges in target affinity, selectivity, and pharmacokinetic profiles.[1][3]

Physicochemical and Structural Profile of 2-Azaspiro[4.4]nonane

The 2-Azaspiro[4.4]nonane core consists of a pyrrolidine ring fused to a cyclopentane ring at the C2 position.[3] This arrangement imparts significant conformational rigidity. The hydrobromide salt form enhances stability and simplifies handling.

Table 1: Physicochemical Properties of 2-Azaspiro[4.4]nonane

PropertyValueSource
Molecular Formula C₈H₁₅N[4][5]
Molecular Weight 125.21 g/mol [4][5]
Boiling Point 182.5°C at 760 mmHg[5]
Density 0.95 g/cm³[5]
Flash Point 56.8°C[5]
Physical Form Liquid (Free Base)[6]
CAS Number 175-94-0[4][5]

The Strategic Advantage of the 2-Azaspiro[4.4]nonane Scaffold

The incorporation of spirocyclic scaffolds like 2-Azaspiro[4.4]nonane is not merely a synthetic curiosity but a deliberate strategy to enhance drug-like properties.[1][7]

  • Escape from "Flatland" & Enhanced Fsp³ Character : A primary advantage of spirocycles is their inherent three-dimensionality.[2][7] This contrasts sharply with the flat nature of many traditional aromatic drug cores. By increasing the fraction of sp³-hybridized carbons (Fsp³), these scaffolds can improve aqueous solubility, reduce off-target effects, and increase the likelihood of clinical success.[1][3][7]

  • Improved Pharmacokinetic Profile : The rigid spirocyclic core can significantly enhance metabolic stability.[1][7][8] By locking rotatable bonds and shielding metabolically susceptible sites, the scaffold can reduce clearance rates and improve oral bioavailability. Replacing a flexible piperidine with an azaspirocycle, for instance, has been shown to improve metabolic stability.[1]

  • Precise Vectorial Exploration of 3D Space : The rigid structure of the 2-Azaspiro[4.4]nonane scaffold provides well-defined exit vectors for substituents.[8] This allows for the precise and predictable orientation of pharmacophoric groups into the three-dimensional space of a target's binding pocket, which can lead to enhanced potency and selectivity.[2][8]

Caption: Comparison of substituent vectors from planar vs. spirocyclic cores.

Core Synthetic Protocols & Mechanistic Rationale

The secondary amine of the 2-Azaspiro[4.4]nonane scaffold is a versatile handle for introducing a wide array of functional groups.[3] The following protocols are foundational for its use in library synthesis and lead optimization.

Protocol 3.1: Handling and Free-Basing of 2-Azaspiro[4.4]nonane HBr

Causality: The HBr salt is stable and easy to handle. However, for most coupling reactions, the free secondary amine is required as the active nucleophile. This protocol describes a standard aqueous workup to liberate the free base.

Materials:

  • 2-Azaspiro[4.4]nonane HBr

  • Sodium hydroxide (NaOH), 2M aqueous solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, separatory funnel, rotary evaporator

Procedure:

  • Dissolve 2-Azaspiro[4.4]nonane HBr (1.0 eq) in deionized water.

  • Transfer the solution to a separatory funnel and cool in an ice bath.

  • Slowly add 2M NaOH solution dropwise while stirring until the aqueous layer is basic (pH > 10, check with pH paper).

  • Extract the aqueous layer with DCM or EtOAc (3x volumes of the aqueous layer).

  • Combine the organic layers and wash with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting clear oil is the free base of 2-Azaspiro[4.4]nonane and should be used immediately or stored under an inert atmosphere.

Self-Validation: The free base can be confirmed by the absence of the broad N-H⁺ stretch in the IR spectrum and a characteristic upfield shift in the ¹H NMR spectrum for protons adjacent to the nitrogen.

Protocol 3.2: N-Alkylation via Reductive Amination

Causality: Reductive amination is a powerful and highly versatile method for forming C-N bonds, particularly for introducing complex alkyl groups.[9] The reaction proceeds via an in situ formed iminium ion, which is then reduced by a mild hydride reagent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is selective for the iminium ion over the starting aldehyde/ketone and is tolerant of mildly acidic conditions.[10][11]

G Start Combine 2-Azaspiro[4.4]nonane, Aldehyde/Ketone (1.1 eq), and STAB (1.5 eq) in DCE Stir Stir at Room Temperature (2-12 h) Start->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with sat. NaHCO₃ Monitor->Quench Extract Extract with DCM/EtOAc Quench->Extract Purify Dry, Concentrate & Purify (Flash Chromatography) Extract->Purify Product N-Alkylated Product Purify->Product

Caption: General workflow for N-alkylation via reductive amination.

Materials:

  • 2-Azaspiro[4.4]nonane (free base, 1.0 eq)

  • Aldehyde or Ketone (1.1-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (optional, catalytic)

Procedure:

  • To a solution of 2-Azaspiro[4.4]nonane (1.0 eq) and the carbonyl compound (1.1 eq) in anhydrous DCE, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Rationale: For less reactive ketones, adding a catalytic amount of acetic acid can accelerate iminium ion formation.[10]

  • Stir the reaction mixture at room temperature. Monitor progress by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation: Successful reaction is confirmed by mass spectrometry (correct product mass) and NMR spectroscopy (appearance of new signals corresponding to the added alkyl group).

Protocol 3.3: N-Acylation with Acid Chlorides

Causality: N-acylation is a fundamental transformation to introduce amide functionalities, which are prevalent in pharmaceuticals as they can act as hydrogen bond donors and acceptors. The reaction is typically rapid and high-yielding, driven by the high electrophilicity of the acid chloride and the formation of stable HCl. A tertiary amine base is required to scavenge the HCl produced.

Materials:

  • 2-Azaspiro[4.4]nonane (free base, 1.0 eq)

  • Acid Chloride (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve 2-Azaspiro[4.4]nonane (1.0 eq) and TEA (1.5 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Rationale: Cooling is crucial to control the exothermicity of the reaction and prevent potential side reactions.

  • Add the acid chloride (1.05 eq) dropwise as a solution in DCM.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography or recrystallization to yield the N-acylated product.

Self-Validation: Formation of the amide is confirmed by a characteristic C=O stretch in the IR spectrum (approx. 1630-1680 cm⁻¹) and the disappearance of the N-H proton signal in the ¹H NMR spectrum.

Case Study: Azaspiroalkanes in Drug Candidates

While a marketed drug directly containing the 2-Azaspiro[4.4]nonane core is not prominent, the closely related azaspiroalkane scaffold is well-represented in drug development. For instance, Atiprimod, a derivative of 2-azaspiro[4.5]decane, has demonstrated significant anti-inflammatory and anticancer properties, particularly in multiple myeloma models.[3][12] Its mechanism involves the inhibition of critical signaling pathways like JAK/STAT and PI3K/Akt.[3] The development of Atiprimod underscores the potential of this compound class and highlights the azaspiro core as a "privileged scaffold" for generating biologically active molecules.[2][3]

Conclusion

2-Azaspiro[4.4]nonane HBr is a powerful and versatile building block for modern medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and synthetic accessibility provide a robust platform for developing novel drug candidates with improved physicochemical and pharmacological properties.[3][7] The protocols detailed in this guide offer reliable and reproducible methods for incorporating this valuable scaffold, enabling researchers to efficiently navigate and exploit complex chemical space in the pursuit of innovative therapeutics.

References

  • Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. ResearchGate. [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry. [Link]

  • The Use of Spirocyclic Scaffolds in Drug Discovery. Scribd. [Link]

  • Yong, S. R., et al. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61, 8120-8129. [Link]

  • Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. ResearchGate. [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [Link]

  • 2-Azaspiro(4.4)nonane. PubChem, National Institutes of Health. [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]

  • 2-Azaspiro[4.4]nonane. Chemical-Suppliers.com. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • 2-Azaspiro[4.4]nonan-3-one. PubChem, National Institutes of Health. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Springer. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • Reductive Amination | Synthesis of Amines. (2025, February 17). YouTube. [Link]

  • 2-Azaspiro[4.4]nonane. MilliporeSigma. [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21013–21024. [Link]

  • Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of Spirocyclic Amino Acid Derivatives from 2-Azaspiro[4.4]nonane

Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is paramount. Spi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as powerful design elements. The 2-Azaspiro[4.4]nonane framework, which features a pyrrolidine ring fused to a cyclopentane ring, offers a unique and valuable architecture for drug design.[1]

The defining feature of this scaffold is its inherent three-dimensionality and conformational rigidity.[1] By incorporating the 2-azaspiro[4.4]nonane moiety, medicinal chemists can significantly increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule. A higher Fsp³ value is strongly correlated with improved clinical success rates, which is attributed to enhanced solubility, greater target selectivity, and reduced off-target effects.[1] The constrained geometry of the bicyclic system can lock a molecule into a bioactive conformation, enhancing its binding affinity for target proteins and improving metabolic stability.[1]

Derivatives of the 2-azaspiro[4.4]nonane scaffold have demonstrated a wide spectrum of biological activities, including promising anticonvulsant and anti-inflammatory properties.[2] The nitrogen atom within the pyrrolidine ring provides a convenient and versatile handle for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[1] This guide provides detailed protocols for the synthesis of the core 2-Azaspiro[4.4]nonane structure and its subsequent conversion into valuable spiro-proline analogues for use as building blocks in peptide and small molecule synthesis.

Synthesis of the 2-Azaspiro[4.4]nonane Core Structure

Access to the core scaffold is the essential first step before derivatization can occur. The following multi-step sequence, starting from the readily available cyclopentanone, represents a plausible and established route based on fundamental organic chemistry principles for synthesizing the 2-Azaspiro[4.4]nonane building block.[3]

cluster_0 Synthesis of 2-Azaspiro[4.4]nonane A Cyclopentanone + Cyanoacetamide B Knoevenagel Condensation (Piperidine, EtOH, Reflux) A->B C Cyclopentylidene-bis (2-cyanoacetamide) B->C D Hydrolysis & Decarboxylation (H2SO4, H2O, Heat) C->D E Spiro[4.4]nonane-2,7-dione D->E F Reductive Amination (NH3, H2, Ni Catalyst) or (LiAlH4 Reduction) E->F G 2-Azaspiro[4.4]nonane F->G

Caption: Synthetic workflow for the 2-Azaspiro[4.4]nonane scaffold.

Detailed Protocol: Synthesis of 2-Azaspiro[4.4]nonane[3]

Materials:

  • Cyclopentanone

  • Cyanoacetamide

  • Piperidine

  • Ethanol (Absolute)

  • Sulfuric Acid (Concentrated)

  • Lithium Aluminum Hydride (LiAlH₄) or Nickel Catalyst and Hydrogen Source

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate

  • Standard glassware for organic synthesis (round-bottom flasks, reflux condenser, etc.)

Step 1: Synthesis of Cyclopentylidene-bis(2-cyanoacetamide)

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclopentanone (1.0 eq) and cyanoacetamide (2.2 eq) in absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold ethanol, and dry under vacuum.

Step 2: Synthesis of Spiro[4.4]nonane-2,7-dione

  • Carefully add the dried Cyclopentylidene-bis(2-cyanoacetamide) (1.0 eq) to a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v). Caution: This process is highly exothermic.

  • Heat the mixture under reflux for 8-12 hours to effect hydrolysis and decarboxylation.

  • After cooling, carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dione. Purify by recrystallization or column chromatography.

Step 3: Synthesis of 2-Azaspiro[4.4]nonane

  • The spiro dione is converted to the final product via reductive amination. A common method involves reaction with ammonia in the presence of a hydrogenation catalyst (e.g., Raney Nickel) under a hydrogen atmosphere.

  • Alternatively, the dione can be reduced to the corresponding diamine using a strong reducing agent like LiAlH₄ in an anhydrous solvent such as THF, followed by workup and subsequent cyclization.

  • After the reaction is complete, the catalyst is filtered off (if used), and the solvent is removed under reduced pressure.

  • The crude 2-Azaspiro[4.4]nonane is purified by distillation under reduced pressure to yield the final product.[3]

Preparation of N-Boc-2-Azaspiro[4.4]nonane-x-carboxylic Acid

With the core scaffold in hand, the crucial step is the introduction of a carboxylic acid group to create the amino acid derivative. A highly efficient, one-step method involves the directed lithiation of the N-Boc protected amine followed by carboxylation with carbon dioxide (CO₂).[4] This protocol is adapted from a robust procedure developed for homologous spirocyclic systems and is presented here as a primary route to the desired spiro-proline analogue.

cluster_1 Direct Carboxylation to Spiro-Proline Analogue A 2-Azaspiro[4.4]nonane B Boc Protection (Boc)₂O, Solvent A->B C N-Boc-2-Azaspiro[4.4]nonane B->C D Directed Lithiation (s-BuLi, TMEDA, Anhydrous THF, -78°C) C->D E Lithiate Intermediate D->E F Carboxylation (Dry CO₂ gas) E->F G N-Boc-2-Azaspiro[4.4]nonane -x-carboxylic Acid F->G

Caption: Key steps for the synthesis of the spiro-proline analogue.

Detailed Protocol: Direct Carboxylation

Materials:

  • 2-Azaspiro[4.4]nonane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N′,N′-Tetramethylethylenediamine (TMEDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Carbon Dioxide (CO₂), dry gas or solid (dry ice)

  • Hydrochloric Acid (HCl), aqueous solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step 1: N-Boc Protection of 2-Azaspiro[4.4]nonane

  • Dissolve 2-Azaspiro[4.4]nonane (1.0 eq) in a suitable solvent like dichloromethane or THF.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a base such as triethylamine (1.2 eq) or DMAP (catalytic).

  • Stir the reaction at room temperature for 4-12 hours until TLC analysis indicates complete consumption of the starting amine.

  • Concentrate the reaction mixture and purify the resulting N-Boc-2-Azaspiro[4.4]nonane by column chromatography to obtain a pure product.

Step 2: Directed Lithiation and Carboxylation [4]

  • Set up a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen) equipped with a magnetic stirrer, thermometer, and gas inlet.

  • Dissolve N-Boc-2-Azaspiro[4.4]nonane (1.0 eq) in anhydrous THF.

  • Add TMEDA (1.3 eq) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.3 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. The formation of the lithiated species is often indicated by a color change. Stir for 2-3 hours at -78 °C.

  • Quench the reaction by bubbling dry CO₂ gas through the solution or by carefully adding crushed dry ice in portions.

  • Allow the mixture to slowly warm to room temperature.

  • Acidify the reaction mixture to pH 2-3 with aqueous HCl (e.g., 1M solution).

  • Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the N-Boc protected spiro-amino acid.

Expected Yields and Substrate Scope

The direct carboxylation protocol has proven effective for a range of azaspirocycles. The following table summarizes representative yields achieved for analogous structures, providing a benchmark for the synthesis of the 2-Azaspiro[4.4]nonane derivative.[4]

Starting N-Boc AzaspirocycleProduct (Spiro-proline Analogue)Reported Yield
N-Boc-2-Azaspiro[3.4]octaneN-Boc-2-Azaspiro[3.4]octane-1-carboxylic acid77%
N-Boc-2-Azaspiro[4.5]decaneN-Boc-2-Azaspiro[4.5]decane-1-carboxylic acid73%
N-Boc-2-Azaspiro[4.4]nonaneN-Boc-2-Azaspiro[4.4]nonane-1-carboxylic acid (Est. 70-75%)

Yields are based on analogous systems reported in the cited literature and serve as an estimation.[4]

Application Protocol: Incorporation into Peptide Scaffolds via SPPS

The synthesized spiro-proline analogue is an ideal building block for introducing conformational constraints into peptides. Its incorporation via Solid-Phase Peptide Synthesis (SPPS) requires the use of an orthogonal protecting group strategy, typically Fmoc/tBu.[5]

cluster_2 Solid-Phase Peptide Synthesis (SPPS) Cycle A Resin-Bound Peptide B 1. Deprotection (20% Piperidine in DMF) A->B C Washing (DMF, DCM) B->C D 2. Coupling (Fmoc-Spiro-AA, HBTU/HOBt, DIPEA) C->D E Washing (DMF, DCM) D->E F Repeat Cycle E->F for next AA G Final Cleavage & Deprotection (TFA Cocktail) E->G Final AA F->B H Purified Spiro-Peptide G->H

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Protocol: Fmoc Protection and SPPS Coupling

Step 1: Boc-Deprotection and Fmoc-Protection

  • Dissolve the N-Boc-2-Azaspiro[4.4]nonane-x-carboxylic acid in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v).

  • Stir at room temperature for 1-2 hours until the Boc group is completely removed (monitor by TLC or LC-MS).

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the resulting free amino acid salt in a suitable solvent (e.g., aqueous acetone or dioxane/water) with a base like sodium bicarbonate.

  • Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.05 eq) and stir overnight at room temperature.

  • Acidify the reaction mixture and extract the Fmoc-protected amino acid. Purify by column chromatography to obtain the SPPS-ready building block.

Step 2: Solid-Phase Peptide Synthesis (SPPS) Coupling [5]

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to deprotect the terminal amine of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling Activation: In a separate vessel, pre-activate the Fmoc-2-Azaspiro[4.4]nonane-x-carboxylic acid (3-4 eq) with a coupling reagent like HBTU/HOBt (3-4 eq) and a base such as DIPEA (6-8 eq) in DMF for 5-10 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours. Note: Due to the potential steric hindrance of the spirocyclic scaffold, a longer coupling time or a double coupling may be necessary to ensure high efficiency.[5]

  • Washing: Wash the resin as described in step 3.

  • Repeat the deprotection and coupling cycle for each subsequent amino acid in the desired sequence.

  • Final Cleavage: Once the synthesis is complete, wash the resin, dry it, and treat it with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Conclusion

The 2-Azaspiro[4.4]nonane scaffold is a validated and highly valuable core for the development of conformationally constrained amino acid derivatives. The protocols detailed in this guide provide a robust pathway, from the synthesis of the foundational scaffold to its elaboration into a protected spiro-proline analogue and subsequent incorporation into peptide structures. By leveraging these methodologies, researchers can effectively access novel chemical space and design next-generation therapeutics with potentially superior pharmacological profiles.

References

  • (No Source Provided)
  • Cipolla, L., Redaelli, C., & Nicotra, F. (2005). Synthesis of a Spiro D-Proline Analogue Bearing D-Fructose. Letters in Drug Design & Discovery, 2(4), 291-293.
  • BenchChem. (2025). Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design. BenchChem.
  • Cipolla, L., Redaelli, C., & Nicotra, F. (2005). Synthesis of a Spiro D-Proline Analogue Bearing D-Fructose. Ingenta Connect.
  • BenchChem. (2025). A Comparative Guide to the Biological Activities of 2-Azaspiro[4.4]nonane and 1. BenchChem.
  • Cipolla, L., Redaelli, C., & Nicotra, F. (2005). Synthesis of a Spiro D-Proline Analogue Bearing D-Fructose. Bentham Science Publishers.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate. BenchChem.
  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues. Chemical Reviews.
  • (No Source Provided)
  • (No Source Provided)
  • BenchChem. (2025). Application Notes and Protocols for the Incorporation of 2-Oxa-7-azaspiro[4.4]nonan-1-one into Peptide Scaffolds. BenchChem.
  • (No Source Provided)
  • (No Source Provided)
  • (No Source Provided)
  • (No Source Provided)
  • (No Source Provided)
  • (No Source Provided)
  • Mykhailiuk, P. K. (2022). CONCISE AND PRACTICAL AVENUES TO 5,5-SPIRO-α-PROLINES. ChemRxiv.

Sources

Method

Application Note: Buchwald-Hartwig Amination of Aryl Halides using 2-Azaspiro[4.4]nonane Hydrobromide

Executive Summary The integration of spirocyclic amines into pharmaceutical pipelines has revolutionized modern drug design. Scaffolds incorporating motifs like 2-azaspiro[4.4]nonane are highly prized in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of spirocyclic amines into pharmaceutical pipelines has revolutionized modern drug design. Scaffolds incorporating motifs like 2-azaspiro[4.4]nonane are highly prized in medicinal chemistry because they increase the three-dimensional character (fraction of sp³ carbons, Fsp³) of drug candidates, a property that directly correlates with improved target specificity, solubility, and metabolic stability[1]. However, the rigid, sterically encumbered nature of these spirocycles presents a formidable challenge in late-stage C-N bond formation. This application note details a self-validating, highly optimized protocol for the Buchwald-Hartwig amination of aryl halides using the hydrobromide salt of 2-azaspiro[4.4]nonane, focusing on the mechanistic causality behind base selection, ligand sterics, and reaction stoichiometry.

Mechanistic Causality: Overcoming the Hydrobromide Salt Challenge

When executing a Buchwald-Hartwig amination with 2-azaspiro[4.4]nonane, chemists typically employ the hydrobromide (·HBr) salt rather than the free base. Free spirocyclic amines can be volatile, hygroscopic, or prone to degradation, whereas their hydrobromide salts are highly stable, easily weighable solids that prevent reagent loss during setup[2].

However, utilizing an amine salt fundamentally alters the reaction's thermodynamic landscape. The active catalytic cycle requires the free amine to coordinate to the palladium(II) center. Therefore, a strong base must be employed in strict stoichiometric excess (typically ≥2.2 equivalents)[2]. The causality here is sequential:

  • Salt Neutralization: The first equivalent of base acts purely as a neutralizing agent to liberate the free amine in situ and generate an insoluble inorganic salt (e.g., NaBr).

  • Catalytic Deprotonation: The second equivalent participates directly in the catalytic cycle to deprotonate the palladium-coordinated amine, facilitating the critical reductive elimination step[2].

Failure to account for this stoichiometry results in catalyst poisoning by unneutralized bromide ions and stalled reactions. Furthermore, the steric bulk of the 2-azaspiro[4.4]nonane system necessitates highly specialized ligands like RuPhos. The high steric bulkiness of the ligand is an important factor in suppressing off-target catalyst deactivation pathways, such as base-induced degradation, which are prevalent when strong bases are present in the reaction mixture[3].

G Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L Pd0->OxAdd + Aryl Halide AmineCoord Amine Coordination & Salt Neutralization OxAdd->AmineCoord + Amine·HBr + 1 eq Base Deprot Deprotonation Pd(II)(Ar)(NR2)L AmineCoord->Deprot + 1 eq Base - Base·HBr RedElim Reductive Elimination Product Formation Deprot->RedElim RedElim->Pd0 - Product

Buchwald-Hartwig catalytic cycle adapted for amine hydrobromide salts.

Reaction Optimization Data

The following table summarizes the quantitative optimization data, demonstrating the causal relationship between base equivalents, ligand sterics, and overall conversion.

EntryPrecatalyst (2 mol%)Ligand (2 mol%)Base (Equivalents)SolventTemp (°C)Conversion (%)
1Pd₂(dba)₃BINAPCs₂CO₃ (2.5 eq)Toluene110< 5%
2Pd₂(dba)₃RuPhosNaOtBu (1.2 eq)Toluene11018%
3Pd₂(dba)₃RuPhosNaOtBu (2.5 eq)Toluene11082%
4RuPhos Pd G3RuPhosNaOtBu (2.5 eq)Toluene9096%

Data Interpretation: Entry 1 fails because weak bases cannot efficiently neutralize the hydrobromide salt of a hindered spirocycle. Entry 2 fails because 1.2 equivalents of base are entirely consumed by the HBr salt, leaving no base to drive the catalytic cycle. Entry 4 represents the optimal conditions, utilizing a 3rd-generation palladacycle to prevent dba-induced catalyst inhibition.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in checkpoints ensure that each mechanistic requirement is met before proceeding to the next step.

Workflow Step1 Preparation Inert Atmosphere (Glovebox) Step2 Reagent Loading Precatalyst, Ligand, Amine·HBr, Base Step1->Step2 Step3 Reaction Solvent Addition & Heating Step2->Step3 Step4 Workup Aqueous Extraction (Salt Removal) Step3->Step4 Step5 Purification Flash Chromatography & Isolation Step4->Step5

Step-by-step experimental workflow for the cross-coupling of amine salts.

Step-by-Step Methodology

1. Reagent Preparation & Loading

  • Action: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube or reaction vial with the following:

    • Aryl bromide (1.0 mmol, 1.0 equiv)

    • 2-Azaspiro[4.4]nonane hydrobromide (1.2 mmol, 1.2 equiv)

    • RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

    • RuPhos ligand (0.02 mmol, 2 mol%)

    • Sodium tert-butoxide (NaOtBu) (2.5 mmol, 2.5 equiv)

  • Validation Checkpoint 1 (Reagent Integrity): Ensure the amine salt is completely dry. Any residual moisture will rapidly hydrolyze the NaOtBu, dropping the effective base concentration below the critical 2.2 equivalent threshold required for the dual neutralization/catalytic cycle[2].

2. Solvent Addition & Initiation

  • Action: Add 5.0 mL of anhydrous, degassed Toluene to the vial to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Validation Checkpoint 2 (Catalyst Activation): Upon solvent addition and stirring at room temperature for 5 minutes, observe the solution. A distinct color change from pale brown to a vibrant yellow/orange confirms the successful generation of the active 12-electron Pd(0)L complex.

3. Heating & Reaction Monitoring

  • Action: Transfer the sealed vial to a pre-heated aluminum heating block set to 90 °C. Stir vigorously (800 rpm) for 12 hours.

  • Validation Checkpoint 3 (Reaction Progress): At the 4-hour mark, extract a 10 µL aliquot via microsyringe, dilute in acetonitrile, and analyze via LC-MS. The complete disappearance of the aryl bromide mass peak validates successful oxidative addition and turnover.

4. Downstream Processing (Workup)

  • Action: Cool the reaction mixture to room temperature. Dilute the crude mixture with 10 mL of Ethyl Acetate and transfer to a separatory funnel. Add 10 mL of Deionized Water and perform a solvent extraction.

  • Causality & Validation Checkpoint 4: Because we used an amine hydrobromide salt and 2.5 equivalents of base, the reaction generates a massive amount of inorganic byproduct (NaBr) and tert-butanol. Solvent extraction with water is strictly required to partition and remove these salts, which would otherwise crash out on a silica column and ruin chromatographic resolution[4].

5. Purification

  • Action: Collect the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the final tertiary spirocyclic amine product.

References

  • Title: Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines Source: researchgate.net URL: [Link]

  • Title: M/NHC-Catalyzed Buchwald–Hartwig Amination - American Chemical Society Source: acs.org URL: [Link]

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of 2-Azaspiro[4.4]nonane Salts

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 2-Azaspiro[4.4]nonane Scaffold The 2-azaspiro[4.4]nonane moiety is a key structural feature in a variety of biological...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Azaspiro[4.4]nonane Scaffold

The 2-azaspiro[4.4]nonane moiety is a key structural feature in a variety of biologically active molecules and serves as a valuable building block in medicinal chemistry.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets.[1] This makes it an attractive scaffold for the development of novel therapeutics, with derivatives showing a range of activities, including potential applications in treating neurological disorders.[2] The efficient and scalable synthesis of 2-azaspiro[4.4]nonane and its salts is therefore of critical importance for advancing drug discovery and development programs.

This guide provides a comprehensive overview of a scalable synthetic route to 2-azaspiro[4.4]nonane, culminating in the preparation and purification of its hydrochloride salt, a form often favored for pharmaceutical development due to its improved solubility and stability.[3] The presented protocols are designed with a focus on kilogram-scale production, addressing key challenges such as reagent selection for safety and efficiency at scale, process control, and robust analytical methods for quality assurance.

Comparative Analysis of Synthetic Routes

Several synthetic strategies can be envisioned for the construction of the 2-azaspiro[4.4]nonane core.[4] A practical and scalable approach commences from readily available starting materials and proceeds through robust, high-yielding transformations. The selected route, detailed herein, begins with cyclopentanone and involves the formation of a key diacid intermediate, followed by a reductive cyclization to yield the desired spirocyclic amine.

ParameterRoute 1: Multi-step Synthesis from Cyclopentanone
Starting Material Cyclopentanone
Key Intermediates Cyclopentylidene-bis(2-cyanoacetamide), 2,2-Cyclopentanediacetic acid
Key Transformation Reductive Cyclization
Reported Yield Moderate to Good (lab scale)[5]
Purity Profile Good, with purification of intermediates and final product[5]
Scalability Feasible, with careful consideration of the reduction step.
Advantages Readily available starting materials, well-defined intermediates.
Challenges Multi-step process, use of potent reducing agents requiring careful handling at scale.

Proposed Scale-Up Synthetic Workflow

The following diagram outlines the proposed multi-step synthesis for kilogram-scale production of 2-Azaspiro[4.4]nonane hydrochloride.

Synthetic_Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Reductive Cyclization cluster_3 Step 4: Salt Formation & Purification A Cyclopentanone B Cyclopentylidene-bis(2-cyanoacetamide) A->B Cyanoacetamide, Piperidine, Ethanol, Reflux C 2,2-Cyclopentanediacetic acid B->C H2SO4, H2O, Reflux D 2-Azaspiro[4.4]nonane (Free Base) C->D Vitride (Red-Al®), Toluene, Reflux E 2-Azaspiro[4.4]nonane HCl D->E HCl in Isopropanol, Crystallization

Caption: Proposed synthetic workflow for 2-Azaspiro[4.4]nonane HCl.

Detailed Kilogram-Scale Synthesis Protocols

These protocols are intended for execution by trained professionals in a facility equipped for large-scale chemical synthesis. Appropriate personal protective equipment (PPE) and engineering controls must be utilized.

Part 1: Synthesis of 2,2-Cyclopentanediacetic acid (Intermediate)

This two-step procedure is adapted from established laboratory methods with considerations for scale-up.[5]

Step 1: Synthesis of Cyclopentylidene-bis(2-cyanoacetamide)

  • Materials:

    • Cyclopentanone (8.4 kg, 100 mol)

    • Cyanoacetamide (18.5 kg, 220 mol)

    • Piperidine (0.85 kg, 10 mol)

    • Ethanol (100 L)

  • Procedure:

    • Charge a suitable reactor with ethanol, cyclopentanone, and cyanoacetamide.

    • Stir the mixture to achieve a suspension.

    • Add piperidine to the reactor.

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by a suitable in-process control (e.g., HPLC or TLC).

    • Once the reaction is complete, cool the mixture to room temperature, then further cool to 0-5 °C to maximize precipitation.

    • Isolate the solid product by filtration and wash the cake with cold ethanol (2 x 10 L).

    • Dry the product under vacuum at 50-60 °C to a constant weight.

Step 2: Hydrolysis and Decarboxylation to 2,2-Cyclopentanediacetic acid

  • Materials:

    • Cyclopentylidene-bis(2-cyanoacetamide) (from Step 1)

    • Sulfuric acid (98%, 50 L)

    • Water (50 L)

  • Procedure:

    • In a reactor equipped for handling corrosive materials, cautiously charge the sulfuric acid and water.

    • Slowly add the dried product from Step 1 to the acid solution with robust stirring. The addition may be exothermic.

    • Heat the mixture to reflux (approximately 120-130 °C) and maintain for 10-14 hours, or until gas evolution ceases.

    • Cool the reaction mixture to ambient temperature, then chill in an ice bath to induce precipitation of the diacid.

    • Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral to pH paper.

    • Recrystallize the crude diacid from hot water to yield the pure product.

    • Dry the purified 2,2-cyclopentanediacetic acid under vacuum at 70-80 °C.

Part 2: Kilogram-Scale Reductive Cyclization of 2,2-Cyclopentanediacetic acid

For large-scale synthesis, the use of lithium aluminum hydride (LAH) is often avoided due to safety concerns.[6] Sodium bis(2-methoxyethoxy)aluminum hydride (Vitride, also known as Red-Al®) is a safer and more manageable alternative for industrial-scale reductions.[7][8]

  • Materials:

    • 2,2-Cyclopentanediacetic acid (9.3 kg, 50 mol)

    • Vitride (Red-Al®) solution (70% in toluene, approx. 44 kg, providing approx. 2.5-3.0 equivalents of hydride)

    • Toluene (100 L)

    • Sodium hydroxide solution (15% aqueous)

    • Water

  • Procedure:

    • Charge a large, inerted reactor with a solution of 2,2-cyclopentanediacetic acid in toluene.

    • In a separate, inerted vessel, charge the Vitride solution and dilute with additional toluene if necessary.

    • Reverse Addition: Slowly add the Vitride solution to the stirred solution of the diacid at a rate that maintains the internal temperature between 20-40 °C. This reverse addition is crucial for controlling the exotherm.[8]

    • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) for 12-18 hours. Monitor for completion by GC-MS or HPLC.

    • Work-up: Cool the reaction mixture to 0-5 °C. Cautiously quench the excess Vitride by the slow, sequential addition of:

      • Water

      • 15% Sodium hydroxide solution

      • More water The volumes of quenching agents should be carefully calculated based on the amount of Vitride used, following established protocols for aluminum hydride work-ups.[9] A common ratio for quenching 'x' grams of LAH (as a reference) is x mL of water, followed by x mL of 15% NaOH, and then 3x mL of water. This should be adapted for Vitride.

    • The resulting aluminum salts will precipitate. Stir the slurry at room temperature for at least one hour to ensure complete precipitation.

    • Filter the mixture to remove the aluminum salts, washing the filter cake thoroughly with toluene.

    • Combine the organic filtrates and wash with water and then brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Azaspiro[4.4]nonane as an oil.

    • The crude product can be purified by vacuum distillation for use in the subsequent salt formation step.

Part 3: Preparation and Purification of 2-Azaspiro[4.4]nonane Hydrochloride

The hydrochloride salt is often preferred for its crystalline nature and improved handling properties.[3]

  • Materials:

    • Crude or distilled 2-Azaspiro[4.4]nonane (from Part 2)

    • Isopropanol (IPA)

    • Concentrated Hydrochloric Acid (37%) or HCl gas in a suitable solvent (e.g., isopropanol)

  • Procedure:

    • Dissolve the 2-Azaspiro[4.4]nonane free base in isopropanol (approximately 5-10 volumes).

    • Cool the solution to 0-10 °C.

    • Slowly add a slight molar excess of concentrated hydrochloric acid or a solution of HCl in isopropanol. The addition is exothermic. Monitor the pH to ensure it becomes acidic.

    • The hydrochloride salt will precipitate. Stir the resulting slurry at 0-10 °C for 1-2 hours to ensure complete crystallization.

    • Collect the crystalline product by filtration.

    • Wash the filter cake with cold isopropanol to remove any excess acid and impurities.

    • Dry the 2-Azaspiro[4.4]nonane hydrochloride under vacuum at 50-60 °C to a constant weight.

Salt_Formation A 2-Azaspiro[4.4]nonane (Free Base) in Isopropanol B Addition of HCl A->B C Precipitation of HCl Salt B->C D Filtration & Washing C->D E Drying D->E F Crystalline 2-Azaspiro[4.4]nonane HCl E->F

Caption: Process flow for the formation of 2-Azaspiro[4.4]nonane HCl.

Analytical Quality Control

Robust analytical methods are essential to ensure the purity and identity of the synthesized 2-Azaspiro[4.4]nonane salts.

Analytical MethodPurposeTypical Parameters
GC-MS Purity of the free base, identification of volatile impurities.Column: HP-5 or equivalent. Oven Program: Initial temp 80°C, hold 2 min, ramp to 280°C at 15°C/min, hold 5 min.[10]
HPLC Purity of the hydrochloride salt, quantification of non-volatile impurities.Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water with a suitable buffer (e.g., phosphate or acetate). Detection: UV at a low wavelength (e.g., 210 nm) or derivatization with a chromophore for enhanced sensitivity.[11][12]
¹H and ¹³C NMR Structural confirmation of the final product and key intermediates.
FTIR Functional group analysis.
Elemental Analysis Confirmation of the elemental composition of the hydrochloride salt.

Safety and Hazard Management

The scale-up synthesis of 2-Azaspiro[4.4]nonane salts involves several hazardous materials and energetic reactions that require strict safety protocols.

  • Cyclopentanone: Flammable liquid.[13] Handle in a well-ventilated area, away from ignition sources.

  • Concentrated Sulfuric Acid: Highly corrosive. Use appropriate acid-resistant PPE, including gloves, apron, and face shield.

  • Vitride (Red-Al®): Reacts violently with water, releasing flammable hydrogen gas.[14] All operations must be conducted under an inert atmosphere (nitrogen or argon). The quenching process is highly exothermic and must be performed with extreme caution and adequate cooling.

  • Toluene: Flammable and toxic.[14] Use in a well-ventilated area or a closed system.

  • Hydrochloric Acid: Corrosive.[15] Avoid inhalation of vapors and contact with skin and eyes.

A thorough process hazard analysis (PHA) should be conducted before undertaking this synthesis at scale to identify and mitigate all potential risks.

References

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 2004. [Link]

  • Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. Benchchem, 2025.
  • HPLC methods for the analysis of 2-Azaspiro[4.
  • SDMA (Synhydrid, Red-Al, Vitride): A Chemoselective and Safe Solution for Reduction Reactions. Organic Process Research & Development, 2025. [Link]

  • Application Notes and Protocols: Synthesis of 2-Azaspiro[4.
  • Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions.
  • Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. University of Wollongong, 2024. [Link]

  • Process of preparing a monobasic salt of a secondary amine.
  • Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt. Benchchem, 2025.
  • Optimization of the Reaction Conditions for the Reductive Cyclization.
  • Optimization for the cyclization step.
  • Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. Benchchem, 2025.
  • Method of substituting formamide with vitride reduction cycle.
  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC, 2018. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA, 2017. [Link]

  • Reduction of Nitrostyrenes with Red-Al (Vitride). designer-drug.com, 2003.
  • Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design. Benchchem, 2025.
  • Bubbling hcl gas or adding hcl for crystallization. Reddit, 2019. [Link]

  • Amine and HCl - salt formation reaction. YouTube, 2022. [Link]

  • An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. AGRIS, 2020. [Link]

  • An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatiz
  • Hydrochloride salt of amine. Reddit, 2023. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific, 2025.
  • How can we remove vitride from water soluble my compound?. ResearchGate, 2014. [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products.
  • Acetophenone, 2-amino-, hydrochloride. Organic Syntheses, 1955. [Link]

  • Crystallisation of thiamine hydrochloride.
  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. MDPI, 2023. [Link]

  • crystallization and dry reagents. Sciencemadness Discussion Board, 2006. [Link]

  • Specific Solvent Issues with Amide Reduction. WordPress, 2013. [Link]

  • Workup for Aluminum Hydride Reductions. University of Rochester, 2023. [Link]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications, 2024. [Link]

  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI, 2025. [Link]

  • A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. Benchchem, 2025.
  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for the Removal of Hydrobromide Counterions from Spirocyclic Amines

Welcome to the Technical Support Center for professionals in pharmaceutical and chemical research. This guide provides in-depth technical assistance for a common yet critical step in the synthesis of spirocyclic amine-co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for professionals in pharmaceutical and chemical research. This guide provides in-depth technical assistance for a common yet critical step in the synthesis of spirocyclic amine-containing molecules: the removal of the hydrobromide (HBr) counterion to yield the free base. The unique three-dimensional and often rigid nature of spirocyclic amines can present challenges not always encountered with simpler aliphatic or aromatic amines. This resource is designed to provide not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your purification processes effectively.

Choosing Your Path: A Decision-Making Framework

The selection of an appropriate method for liberating the free base of your spirocyclic amine from its HBr salt is contingent on several factors including the scale of your reaction, the inherent properties of your molecule (such as its pKa and solubility), and the required level of purity for downstream applications. The following flowchart provides a general framework for deciding on the most suitable approach.

decision_tree start Start: Spirocyclic Amine HBr Salt scale What is the scale of your experiment? start->scale purity What is the required purity? scale->purity Large Scale (>1g) scale->purity Small to Medium Scale (<1g) solubility Is the free base soluble in a water-immiscible organic solvent? purity->solubility High Purity purity->solubility Moderate Purity iex Ion-Exchange Chromatography (IEX) purity->iex Very High Purity / Difficult Separation lle Liquid-Liquid Extraction (LLE) solubility->lle Yes spe Solid-Phase Extraction (SPE) solubility->spe No emulsion Does it form a stable emulsion? emulsion->spe Yes end Pure Spirocyclic Amine Free Base emulsion->end No lle->emulsion spe->end iex->end

Caption: Decision tree for selecting a purification method.

Method 1: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a cornerstone of organic synthesis workups and is often the first method considered for its scalability and cost-effectiveness. The principle is straightforward: the amine salt, which is typically water-soluble, is partitioned between an aqueous basic solution and a water-immiscible organic solvent. The base neutralizes the hydrobromide salt, generating the free amine which is more soluble in the organic phase.[1][2]

Frequently Asked Questions (FAQs) for LLE

Q1: How do I choose the right base for the aqueous wash?

The choice of base is critical and depends on the pKa of your spirocyclic amine's conjugate acid. A general rule is to use a base that can effectively deprotonate the ammonium salt to form the free amine.[3] For most aliphatic amines, including many spirocyclic systems with pKa values in the 9-11 range, a weak inorganic base is sufficient.

  • Sodium bicarbonate (NaHCO₃): A mild base, suitable for amines that are relatively basic. It is less likely to cause hydrolysis of sensitive functional groups.

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃): These are stronger bases than bicarbonate and are widely effective.[4]

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH): These are strong bases and should be used cautiously, especially if your molecule contains base-labile functional groups like esters or amides. They are necessary for less basic amines.

Q2: Which organic solvent is best for extracting my spirocyclic amine?

The ideal organic solvent should have high solubility for your free base and be immiscible with water. Common choices include:

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Diethyl ether (Et₂O)

  • Toluene

The rigid, three-dimensional nature of spirocycles can sometimes lead to unexpected solubility profiles. It is advisable to perform a small-scale solubility test with your free base if it is a novel compound.

Q3: My spirocyclic amine free base seems to have some solubility in the aqueous layer. How can I improve recovery?

If your spirocyclic amine possesses polar functional groups, it may retain some water solubility even in its free base form. To mitigate this and improve partitioning into the organic layer:

  • Use Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can decrease the solubility of organic compounds in the aqueous phase, a phenomenon known as the "salting out" effect.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is more efficient at recovering compounds with moderate partition coefficients.[1]

Troubleshooting Guide for LLE
Problem Potential Cause Recommended Solution(s)
Persistent Emulsion High concentration of the amine salt acting as a surfactant; vigorous shaking.1. Allow the mixture to stand for an extended period. 2. Add a small amount of brine to increase the ionic strength of the aqueous layer. 3. Gently swirl or rock the separatory funnel instead of vigorous shaking. 4. Filter the mixture through a pad of Celite or glass wool. 5. If on a small scale, centrifugation can be effective.
Precipitation of Free Base The free base of the spirocyclic amine has low solubility in both the organic and aqueous phases.1. Use a larger volume of the organic solvent. 2. Switch to a different organic solvent in which the free base is more soluble. 3. If precipitation is unavoidable, isolate the solid by filtration and wash thoroughly with water to remove inorganic salts.
Incomplete Conversion to Free Base The aqueous base is not strong enough or used in insufficient quantity to deprotonate the amine salt completely.1. Check the pH of the aqueous layer after extraction; it should be distinctly basic. 2. Use a stronger base (e.g., switch from NaHCO₃ to Na₂CO₃). 3. Ensure at least one molar equivalent of base is used relative to the amine salt.

Method 2: Ion-Exchange (IEX) Chromatography

Ion-exchange chromatography is a powerful purification technique that separates molecules based on their charge.[5][6] For the purification of spirocyclic amines, a cation-exchange resin is typically employed. The positively charged protonated amine binds to the negatively charged resin, while neutral impurities are washed away. The desired free amine is then eluted by changing the pH or increasing the ionic strength of the mobile phase.[7][8]

Frequently Asked Questions (FAQs) for IEX

Q1: What type of cation-exchange resin should I use?

There are two main types of cation-exchange resins:

  • Strong Cation-Exchange (SCX) Resins: These contain strongly acidic functional groups, such as sulfonic acid, which are ionized over a wide pH range. SCX resins are generally a good starting point for most amine purifications.[7]

  • Weak Cation-Exchange (WCX) Resins: These have weakly acidic functional groups, like carboxylic acids. Their charge is pH-dependent.

For most spirocyclic amines, which are typically reasonably strong bases, an SCX resin is recommended.

Q2: How do I prepare my sample for loading onto the IEX column?

The spirocyclic amine HBr salt should be dissolved in a suitable solvent. To ensure the amine is protonated and will bind to the resin, the sample should be loaded under acidic conditions.[7] Dissolving the sample in a mixture of methanol and a small amount of acetic or formic acid is a common practice.

Q3: How do I elute my spirocyclic amine from the resin?

Elution is achieved by disrupting the ionic interaction between the amine and the resin. This can be done by:

  • Increasing the pH: A solution of ammonia in methanol (e.g., 2M NH₃ in MeOH) is a very common eluent. The ammonia deprotonates the spirocyclic amine, neutralizing its charge and releasing it from the resin.

  • Increasing the Ionic Strength: A high concentration of a salt, such as sodium chloride, can also be used to elute the amine, but this will result in a salt-laden product that may require a subsequent desalting step.

Troubleshooting Guide for IEX
Problem Potential Cause Recommended Solution(s)
Poor Binding of Amine to Resin The amine is not fully protonated during loading.1. Ensure the loading solution is acidic. The pH should be at least 2 units below the pKa of the amine's conjugate acid. 2. Reduce the ionic strength of the loading solution, as high salt concentrations can interfere with binding.
Low Recovery of Amine The amine is too strongly bound to the resin; the eluting solution is not strong enough.1. Increase the concentration of ammonia in the methanolic eluent (e.g., from 2M to 4M). 2. If using a salt gradient, increase the salt concentration. 3. Ensure sufficient volume of eluent is used to wash the column completely.
Co-elution of Impurities Acidic or neutral impurities are not being effectively washed away before elution of the amine.1. After loading the sample, wash the column thoroughly with a neutral solvent (e.g., methanol) to remove neutral impurities. 2. If acidic impurities are present, a wash with a mildly basic, non-eluting solvent might be necessary, though this requires careful optimization.

Method 3: Solid-Phase Extraction (SPE)

Solid-phase extraction is a technique similar in principle to IEX but is often performed in a cartridge format and is well-suited for smaller scale purifications and high-throughput applications.[9][10][11] Like IEX, cation-exchange SPE cartridges can be used to "catch and release" basic compounds like spirocyclic amines.

Frequently Asked Questions (FAQs) for SPE

Q1: When should I choose SPE over IEX?

SPE is ideal for:

  • Rapid purification of multiple samples in parallel.

  • Smaller scale experiments (typically < 1g).

  • When a high degree of automation is desired.

IEX is more suitable for larger scale purifications and when higher resolution is required to separate closely related basic compounds.

Q2: What is the general procedure for using a cation-exchange SPE cartridge?

The process typically involves four steps:

  • Conditioning: The cartridge is washed with a solvent like methanol to wet the sorbent.

  • Equilibration: The cartridge is then washed with a solution that mimics the loading conditions (e.g., acidified methanol) to prepare the sorbent for sample binding.

  • Loading: The spirocyclic amine HBr salt, dissolved in an appropriate acidic solvent, is passed through the cartridge. The protonated amine is retained on the sorbent.

  • Washing: Impurities are washed from the cartridge with a weak solvent (e.g., methanol).

  • Elution: The purified spirocyclic amine is eluted with a basic solvent, such as ammoniated methanol.[12]

Q3: Can I use other types of SPE cartridges?

Yes, for some applications, a reversed-phase (e.g., C18) SPE cartridge can be used. In this case, the separation is based on hydrophobicity rather than charge. The more polar amine salt would be washed away, while the less polar free base (after an in-cartridge basification step) would be retained and then eluted with a non-polar organic solvent. Mixed-mode SPE cartridges that have both cation-exchange and reversed-phase properties are also available and offer enhanced selectivity.

Troubleshooting Guide for SPE
Problem Potential Cause Recommended Solution(s)
Analyte Breakthrough During Loading The capacity of the SPE cartridge has been exceeded; the flow rate is too high.1. Use a larger SPE cartridge with a higher sorbent mass. 2. Reduce the flow rate during sample loading to allow for sufficient interaction time between the analyte and the sorbent. 3. Ensure the sample is appropriately acidified for strong retention on a cation-exchange cartridge.
Incomplete Elution The eluting solvent is not strong enough to displace the analyte from the sorbent.1. Increase the basicity of the eluting solvent (e.g., higher concentration of ammonia in methanol). 2. Use a stronger organic solvent in the eluting mixture. 3. Perform a second elution step to ensure complete recovery.
Presence of Impurities in the Eluate The washing step was insufficient to remove all non-basic impurities.1. Increase the volume of the wash solvent. 2. Use a slightly stronger (but non-eluting) wash solvent. For example, if washing with methanol, try a wash with 5% acetonitrile in methanol before eluting the amine.

The Chemistry of Free-Basing

The fundamental chemical transformation in all these methods is the acid-base reaction between the protonated spirocyclic amine and a base. This converts the water-soluble ionic salt into the neutral, organic-soluble free base.

free_basing cluster_reactants Reactants cluster_products Products amine_salt R₃N⁺-H Br⁻ (Spirocyclic Amine Hydrobromide) Water Soluble free_amine R₃N: (Spirocyclic Amine Free Base) Organic Soluble amine_salt->free_amine Deprotonation base B: (Base, e.g., HCO₃⁻) conjugate_acid B-H⁺ + Br⁻ (e.g., H₂CO₃ + Br⁻) Water Soluble base->conjugate_acid Protonation

Caption: Mechanism of amine salt neutralization.

Summary of Methods

Method Primary Application Advantages Disadvantages Considerations for Spirocyclic Amines
Liquid-Liquid Extraction (LLE) General purpose, all scalesScalable, cost-effective, rapid for simple separations.Can form emulsions, may not provide very high purity, can be solvent-intensive.The rigid 3D structure may lead to unusual solubility or surfactant-like properties, increasing the risk of emulsion formation.
Ion-Exchange (IEX) Chromatography High-purity separations, medium to large scaleHigh capacity, excellent for removing ionic impurities, can separate closely related amines.More time-consuming than LLE, requires specialized resins, can be more expensive.Steric hindrance from the spirocyclic core could potentially affect binding kinetics to the resin. Method development may be required to optimize binding and elution.
Solid-Phase Extraction (SPE) Rapid, small-scale purifications, high-throughput screeningFast, easily automated, low solvent consumption, available in many formats.Lower capacity than bulk IEX, can be costly on a per-sample basis for large numbers of samples.Excellent for library synthesis involving spirocyclic scaffolds. The variety of available sorbents (including mixed-mode) can be advantageous for complex spirocycles.

References

  • Teledyne ISCO. (2012). Purification of Alkaloids. [Link]

  • Springer Nature Experiments. Isolation of Natural Products by Ion-Exchange Methods. [Link]

  • ResearchGate. (PDF) Cyclopropanes to Spirocyclic Amine-Boranes: Merging Metal Free C‒H Bond Activation and C‒C Bond Cleavage. [Link]

  • PMC. Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Stereoselective synthesis and applications of spirocyclic oxindoles. [Link]

  • Longdom.org. Principle and Applications of Ion Exchange Chromatography. [Link]

  • GSC Online Press. Ion exchange chromatography: A comprehensive review. [Link]

  • Waters Corporation. Solid-Phase Extraction (SPE) Method Development. [Link]

  • Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. [Link]

  • Reddit. Amine workup : r/Chempros. [Link]

  • PMC. Oxa-spirocycles: synthesis, properties and applications. [Link]

  • Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • ResearchGate. General Procedure for the Synthesis of Spirocyclic 3-Hydroxy- and 3-Oxotetrahydrofurans Containing Carbo- and Heterocyclic Fragments | Request PDF. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • PMC. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. [Link]

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction.[Link]

  • Turned on its head: Homogeneous liquid-liquid extraction with amines. [Link]

  • Hawach. Concept and Basic Principles of Solid Phase Extraction. [Link]

  • Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. [Link]

  • Organic Chemistry Portal. Synthesis of primary amines. [Link]

  • ResearchGate. Experimental pKa values of acids 59–61 and 4d–6d, and conjugated amines.... [Link]

  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • ChemRxiv. A Digital Tool for Liquid-Liquid Extraction Process Design. [Link]

  • ResearchGate. (PDF) Theoretical study of structure, pK(a), lipophilicity, solubility, absorption, and polar surface area of some centrally acting antihypertensives. [Link]

  • CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

Sources

Optimization

Minimizing hygroscopic degradation of 2-Azaspiro[4.4]nonane hydrobromide

Technical Support Center: 2-Azaspiro[4.4]nonane Hydrobromide Welcome to the technical support resource for 2-Azaspiro[4.4]nonane hydrobromide. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Azaspiro[4.4]nonane Hydrobromide

Welcome to the technical support resource for 2-Azaspiro[4.4]nonane hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on minimizing hygroscopic degradation. By understanding the material's properties and implementing proper handling protocols, you can ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is 2-Azaspiro[4.4]nonane hydrobromide susceptible to it?

A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere. 2-Azaspiro[4.4]nonane hydrobromide is the salt of a secondary amine and hydrobromic acid. Amine hydrohalide salts are ionic and polar, giving them a strong affinity for water molecules, which are also highly polar. This attraction leads the solid material to readily absorb ambient moisture, which can initiate physical and chemical changes. If not controlled, this moisture uptake can compromise the material's purity, stability, and handling characteristics.[1]

Q2: What are the primary chemical degradation pathways for this compound when exposed to moisture?

A2: Moisture can act as both a reagent and a medium for degradation. For 2-Azaspiro[4.4]nonane hydrobromide, the primary concerns are:

  • Physical Changes: Initial moisture sorption can lead to physical changes such as clumping, caking, and eventually deliquescence (dissolving in the absorbed water).[1] This alters the physical properties and makes accurate weighing nearly impossible.

  • Oxidative Degradation: The tertiary amine within the spirocyclic system is susceptible to oxidation, which can be accelerated in the presence of water and oxygen.[2][3] This can lead to the formation of byproducts such as the corresponding N-oxide.

  • Hydrolytic Instability: While the core spirocyclic structure is generally stable against hydrolysis, the presence of absorbed water can create an environment that may facilitate other reactions if impurities or reactive functional groups are present in a derivative of the core structure.[2]

Q3: What are the ideal storage conditions for maintaining the stability of 2-Azaspiro[4.4]nonane hydrobromide?

A3: To maintain long-term stability, the compound must be protected from moisture, light, and elevated temperatures.

  • Humidity Control: This is the most critical factor. The material should be stored in a tightly sealed container, preferably with a desiccant.[4] For optimal protection, storage in a controlled low-humidity environment (such as a desiccator cabinet or a glove box with a dry inert atmosphere) is strongly recommended.[5] A relative humidity (RH) below 30% is crucial for hygroscopic drugs.[6] For highly sensitive applications, an RH of 15-25% is advised.[7]

  • Temperature: Store at the recommended temperature, typically 2-8°C, and in a dark place to prevent potential thermal and photolytic degradation.[8] Controlled room temperature (15-25°C) may be acceptable for short-term storage if humidity is rigorously controlled.[6][9]

  • Packaging: The compound should be stored in its original, unopened container until use. If aliquoting is necessary, use airtight, moisture-proof vials (e.g., amber glass vials with lined caps).[1][10]

Q4: What are the best laboratory practices for handling and weighing the compound to minimize moisture exposure?

A4: Proper handling during experimental setup is as important as long-term storage.

  • Minimize Exposure Time: Only remove the amount of material needed for your experiment. The container should be opened for the shortest time possible in an area with the lowest feasible humidity.[1]

  • Controlled Environment: Whenever possible, handle and weigh the compound inside a low-humidity glove box or a glove bag flushed with an inert gas like nitrogen or argon.[5]

  • Work Quickly and Efficiently: Have all necessary equipment (spatulas, weigh boats, vials) ready before opening the main container.[4]

  • Stock Solutions: For experiments requiring repeated use of small quantities, a viable strategy is to prepare a concentrated stock solution from a freshly opened bottle of the compound.[4] This solution, if proven to be stable under storage conditions (e.g., refrigerated or frozen), can then be aliquoted for individual experiments, avoiding repeated exposure of the solid material to air.

Troubleshooting Guide

Q1: The solid material in the bottle has formed clumps. Can it still be used?

A1: Clumping is a clear indicator of moisture absorption. While the material may not be fully degraded, its water content is elevated, and its purity is no longer guaranteed.

  • Assessment: You cannot be certain of the compound's mass if a portion of it is water. Using clumped material will lead to inaccurate concentrations and non-reproducible results.

  • Recommendation: It is strongly advised to use a fresh, unopened container of the material. If this is not possible, you may attempt to dry the material under a high vacuum in a desiccator. However, be aware that heating should be avoided unless you have data confirming the compound's thermal stability, as it could cause degradation.[1] Any material that has been dried should be re-analyzed (e.g., by HPLC for purity and Karl Fischer titration for water content) to confirm its integrity before use.

Q2: I am getting inconsistent and drifting weights on the analytical balance. What is happening?

A2: This is a classic sign of a hygroscopic compound actively absorbing moisture from the air while on the balance pan. The continuously increasing weight makes it impossible to obtain an accurate measurement.

  • Immediate Solution: Work faster. Pre-tare your weighing vessel, add the compound quickly, and record the weight as soon as it stabilizes for a moment. This minimizes, but does not eliminate, the error.

  • Best Practice: The most reliable solution is to weigh the compound in a controlled environment, such as a glove box with low humidity. This prevents moisture uptake during the weighing process.

  • Alternative Method: If a glove box is unavailable, weigh the compound in a vial with a sealable cap. Add the approximate amount, cap the vial, let the weight stabilize, record it, and then calculate the exact concentration of your stock solution based on this weight.

Q3: My HPLC analysis shows several new, small peaks that were not present in my initial experiments. Is this degradation?

A3: The appearance of new peaks in a chromatogram is a strong indication of degradation or contamination.

  • Confirmation: First, confirm the issue is not with your analytical system. Inject a freshly prepared sample from a new, unopened vial of 2-Azaspiro[4.4]nonane hydrobromide. If the new peaks are absent, it confirms the degradation of your working material.

  • Identification: To understand the degradation, you can perform a forced degradation study.[2] Intentionally stress the compound under conditions like mild heat, humidity, acid/base exposure, or oxidation (e.g., with dilute hydrogen peroxide).[11][12] Analyzing these stressed samples by HPLC-MS can help identify if the unknown peaks correspond to expected degradants like the N-oxide.[2][13]

Q4: The mass balance in my stability study is below 95%. Where did the material go?

A4: A poor mass balance in an HPLC assay suggests that some degradation products are not being detected by your method.[2]

  • Potential Causes:

    • Different Response Factors: Degradants may have different UV-Vis absorption characteristics than the parent compound, leading to inaccurate quantification if you are only monitoring at one wavelength.[2] Using a Photodiode Array (PDA) detector can help assess peak purity.

    • Formation of Non-UV Active Compounds: The degradation pathway might produce compounds that lack a chromophore and are therefore invisible to a UV detector.

    • Formation of Volatile Compounds: Degradation could produce smaller, volatile molecules that are lost during sample preparation or are not retained on the HPLC column.

    • Precipitation: A degradant may have poor solubility in your sample diluent and may have precipitated out of the solution.[2]

  • Troubleshooting: Employing orthogonal analytical techniques is crucial. Methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are more universal for non-volatile compounds than UV. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) could help identify volatile degradants.[14]

Data & Protocols

Table 1: Summary of Handling Practices and Consequences
ParameterRecommended PracticePoor PracticeLikely Consequence of Poor Practice
Storage Store in tightly sealed, airtight containers at 2-8°C in a desiccator or low-humidity cabinet (<30% RH).[6][8]Leaving the container partially open or on the lab bench.Clumping, deliquescence, accelerated oxidative and hydrolytic degradation.[1][3]
Weighing Weigh quickly inside a low-humidity glove box or by difference using a sealed vial.[5]Weighing on an open balance in an uncontrolled, humid environment.Inaccurate and drifting weight readings, leading to incorrect solution concentrations.
Aliquoting Prepare a single stock solution from a fresh bottle and store aliquots under inert gas if stable.[4]Repeatedly opening the primary container to weigh small amounts.Progressive contamination and hydration of the entire batch of material.
Analysis Use a validated, stability-indicating HPLC method to monitor purity over time.[12]Assuming the material is stable without analytical verification.Unidentified degradants interfering with experiments and compromising data integrity.

Visualized Workflows

Diagram 1: Decision Workflow for Handling Hygroscopic Compounds

G cluster_storage Storage & Initial Assessment cluster_handling Experimental Handling Start Receive 2-Azaspiro[4.4]nonane HBr CheckAppearance Inspect Solid: Free-flowing powder? Start->CheckAppearance Store Store in desiccator at 2-8°C CheckAppearance->Store Yes Quarantine Quarantine Lot. Assess for Use. CheckAppearance->Quarantine No (Clumped) Prep Prepare for Weighing Store->Prep Environment Weighing Environment? Prep->Environment GloveBox Weigh in Glove Box (<25% RH) Environment->GloveBox Ideal Bench Work Quickly on Bench. Use Weighing Boat. Environment->Bench Acceptable (with care) Proceed Proceed with Experiment GloveBox->Proceed Bench->Proceed

Caption: Decision-making workflow for handling hygroscopic compounds.

Diagram 2: Potential Moisture-Induced Degradation Pathways

G cluster_degradation Degradation Processes Compound 2-Azaspiro[4.4]nonane HBr (Solid, Hygroscopic) Moisture Atmospheric Moisture (H₂O) Compound->Moisture absorbs Oxidation Oxidative Degradation Compound->Oxidation Physical Physical Change: Clumping / Caking Moisture->Physical Moisture->Oxidation facilitates Oxygen Atmospheric Oxygen (O₂) Oxygen->Oxidation reacts with InaccurateMass Inaccurate Mass / Poor Solubility Physical->InaccurateMass N_Oxide N-Oxide Degradant Oxidation->N_Oxide

Caption: Potential moisture-induced degradation pathways.

Experimental Protocols

Protocol 1: Recommended Procedure for Handling and Weighing
  • Preparation: Before retrieving the compound from storage, prepare your workspace. Ensure spatulas, weighing vessels, and solvent vials are clean, dry, and readily accessible. If not using a glove box, minimize air currents in the weighing area.

  • Equilibration: Allow the sealed container to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of moist air onto the cold solid.

  • Weighing:

    • Ideal (Glove Box): Place the sealed container, balance, and all necessary tools inside the glove box. Purge the box with a dry, inert gas (e.g., nitrogen) until the relative humidity is below 25%.[7] Perform all manipulations inside the controlled atmosphere.

    • Standard Lab: Tare a clean, dry weighing vessel on the balance. Open the main container, quickly transfer the desired amount of solid, and close the main container immediately. Record the weight as quickly as possible. Immediately proceed to dissolve the compound.

  • Sealing and Storage: Tightly reseal the main container, ensuring the cap threads are clean. Use paraffin film around the cap for extra protection. Return the container to the proper storage conditions (2-8°C in a desiccator).[8]

Protocol 2: General Protocol for Assessing Degradation via HPLC

This protocol outlines a basic forced degradation study to identify potential degradants.

  • Method Development: Develop a reverse-phase HPLC method capable of resolving the parent 2-Azaspiro[4.4]nonane hydrobromide peak from potential impurities. A gradient method using a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or formate) is a common starting point.[12]

  • Sample Preparation (Control): Prepare a stock solution of the compound (e.g., 1 mg/mL) from a fresh, unopened vial in a suitable solvent (e.g., water or methanol).[2] Dilute to a working concentration (e.g., 50 µg/mL) with the mobile phase. This is your unstressed control.

  • Stress Conditions:

    • Hydrolytic/Humidity: Place a small amount of solid (e.g., 10 mg) in an open vial within a humidity chamber set to 40°C / 75% RH for 24-48 hours.[11]

    • Oxidative: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 0.1-3% H₂O₂) and let it stand at room temperature for several hours.[12]

  • Analysis: After the designated stress period, prepare the samples in the same manner as the control, ensuring the final concentration is equivalent. Analyze the control and all stressed samples by HPLC-UV/PDA.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the area of the main peak and the appearance of new peaks. If available, analyze the new peaks by LC-MS to obtain molecular weight information, which can help in identifying the degradants.[2]

References

  • Vertex AI Search. (2024). Different Drug Storage Conditions. Retrieved from Google.[6]

  • BenchChem. (2025). Technical Support Center: Degradation Pathways of 2-Azaspiro[4.4]nonane Derivatives. Retrieved from BenchChem.[2]

  • Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved from Manufacturing Chemist.[7]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from TutorChase.[1]

  • Bry-Air. (n.d.). Excellent Humidity Control in Pharmaceutical Manufacturing. Retrieved from Bry-Air.[10]

  • Mori, M., et al. (2020). Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers. PMC.[15]

  • Zamann Pharma Support GmbH. (n.d.). Storage Conditions. Retrieved from Zamann Pharma Support GmbH.[9]

  • Protocol Online. (2010). Hygroscopic chemical...how to deal with?. Retrieved from Protocol Online.[4]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Retrieved from Chromatography Forum.

  • BenchChem. (n.d.). HPLC methods for the analysis of 2-Azaspiro[4.4]nonane hemioxalate. Retrieved from BenchChem.[14]

  • OSTI. (n.d.). Insights into the Oxidative Degradation Mechanism of Solid Amine Sorbents for CO2 Capture from Air. Retrieved from OSTI.gov.[3]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from University of Pittsburgh.[16]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?. Retrieved from HepatoChem.[5]

  • ResearchGate. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Retrieved from ResearchGate.[17]

  • Pharma Excipients. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from Pharma Excipients.[18]

  • Upperton Pharma Solutions. (n.d.). API and OSD Processing Considerations when Spray Drying. Retrieved from Upperton Pharma Solutions.[19]

  • ResearchGate. (n.d.). Degradation of amine-based solvents | Request PDF. Retrieved from ResearchGate.[20]

  • Climate & Sustainability Directory. (2026, February 3). Amine Degradation. Retrieved from Climate & Sustainability Directory.[21]

  • Sigma-Aldrich. (n.d.). 2-Azaspiro[4.4]nonane | 175-94-0. Retrieved from Sigma-Aldrich.[8]

  • Royal Society of Chemistry. (n.d.). Unravelling moisture-induced CO2 chemisorption mechanisms in amine-modified sorbents at the molecular scale. PMC.[22]

  • Eastern Kentucky University. (n.d.). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Retrieved from Encompass.[23]

  • MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from MDPI.[24]

  • PubChemLite. (n.d.). 2-azaspiro[4.4]nonane (C8H15N). Retrieved from PubChemLite.[25]

  • Scientific Research Publishing. (n.d.). Degradation Pathways. Retrieved from Scientific Research Publishing.[26]

  • National Institutes of Health. (n.d.). 2-Azaspiro(4.4)nonane | C8H15N | CID 418904. Retrieved from PubChem.[27]

  • BenchChem. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. Retrieved from BenchChem.[28]

  • Nature. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PMC.[29]

  • BenchChem. (2025). Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design. Retrieved from BenchChem.[30]

  • Sciforum. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Retrieved from Sciforum.[11]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). Int. J. Pharm. Sci. Rev. Res., 16(1), 2012; nᵒ 19, 101-106. Retrieved from Global Research Online.[12]

  • Dove Press. (2025, October 29). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. Retrieved from PMC.[13]

  • ResearchGate. (2006, September). Analytical methodologies for discovering and profiling degradation-related impurities. Retrieved from ResearchGate.[31]

  • PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from PubMed.[32]

  • PubMed. (2025, September 25). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C-H Bond Amination. Retrieved from PubMed.[33]

  • ResearchGate. (n.d.). (PDF) Cyclopropanes to Spirocyclic Amine-Boranes: Merging Metal Free C‒H Bond Activation and C‒C Bond Cleavage. Retrieved from ResearchGate.[34]

  • BLDpharm. (2021, December 1). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from BLDpharm.[35]

Sources

Troubleshooting

Azaspiro Synthesis Purification: A Technical Support Guide

From the Desk of a Senior Application Scientist Welcome to the technical support center for azaspirocycle purification. The unique three-dimensional architecture of azaspiro compounds, while highly valuable in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for azaspirocycle purification. The unique three-dimensional architecture of azaspiro compounds, while highly valuable in medicinal chemistry for "escaping flatland," often introduces significant purification challenges.[1][2] Their structural rigidity, potential for multiple stereoisomers, and varied polarity can make separating the target molecule from reaction impurities a non-trivial task.

This guide is structured to address the specific, practical issues you may encounter at the bench. We will move from frequently asked questions for quick problem-solving to in-depth troubleshooting guides for more persistent challenges, focusing on the underlying chemical principles to empower you to make informed decisions in your purification strategies.

Frequently Asked Questions (FAQs)

Q1: My crude reaction mixture is a complex mess. What are the most common impurities I should expect in an azaspiro synthesis?

A1: The impurity profile is highly dependent on your synthetic route, but several common culprits appear frequently. Identifying them is the first step in designing a purification strategy.

  • Unreacted Starting Materials: Often, these have significantly different polarity from the product, making them easy to remove. However, if the reaction is a cyclization of a late-stage intermediate, its properties might be very similar to your product.

  • Reaction By-products: These can include incompletely cyclized intermediates, over-alkylated species, or products from side reactions like polymerization, especially if the reaction is run at high temperatures.[3]

  • Reagents and Catalysts: Residual coupling reagents, acids, bases, or metal catalysts (e.g., Palladium) can persist. Palladium residues, for instance, can sometimes co-elute with the product on silica and may require specific workup procedures like a wash with sodium thiosulfate or filtration through activated charcoal.[4]

  • Diastereomers: If your synthesis creates a new stereocenter adjacent to an existing one, you will likely form diastereomers. Their physical properties are often very similar, making them one of the most significant purification challenges.[5][6]

Q2: My azaspiro compound is highly polar and water-soluble. It either streaks badly on silica gel or elutes immediately with the solvent front in reversed-phase chromatography. What can I do?

A2: This is a classic problem. Highly polar compounds, especially amines, have strong interactions that disrupt standard chromatographic methods.

  • For Silica Gel (Normal Phase): The issue is often strong interaction with acidic silanol groups on the silica surface.

    • Solution: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your eluent. This neutralizes the acidic sites, preventing your basic azaspiro compound from sticking and tailing.[7]

  • For Reversed-Phase (C18): The compound is too polar to be retained.

    • Solution 1: Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is ideal for very polar compounds. It uses a polar stationary phase (like amine-bonded silica) with a reversed-phase type eluent system (e.g., acetonitrile/water). Water is the strong solvent, providing excellent retention and separation for compounds that fail in reversed-phase.[8]

    • Solution 2: Ion-Pair Chromatography: For charged azaspirocycles, adding an ion-pairing reagent (e.g., TFA for bases, TBAH for acids) to the mobile phase can form a neutral complex that is better retained on a C18 column. Note that this requires careful column flushing afterward to remove the reagent.[9]

Q3: How can I quickly assess the purity of my final azaspiro product?

A3: A combination of methods is always best for a comprehensive purity assessment.

  • NMR Spectroscopy (¹H and ¹³C): This is your primary tool. It confirms the structure and can reveal the presence of impurities, even isomeric ones, through unexpected signals.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides a highly sensitive measure of purity by separating components chromatographically and confirming the mass of your target compound.

  • Melting Point Analysis: For solid compounds, a sharp melting point within a narrow range (e.g., 1-2°C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.[7]

Troubleshooting Purification Workflows

This section provides in-depth solutions to complex purification problems organized by technique.

Workflow: General Purification Strategy

Before diving into specific issues, it's helpful to have a logical workflow. The following diagram outlines a typical decision-making process for purifying a crude azaspiro product.

G cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Purity Check cluster_3 Outcome start Crude Product assess Assess Polarity & Solubility (TLC, LC-MS) start->assess chrom Column Chromatography assess->chrom Soluble Mixture xtal Crystallization assess->xtal Solid Impure purity Check Purity (NMR, LC-MS) chrom->purity xtal->purity end Pure Product purity->end >95% Pure issues Purification Issues (e.g., Diastereomers) purity->issues Impure issues->chrom Re-purify

Caption: A decision workflow for purifying crude azaspiro compounds.

Troubleshooting Guide 1: Column Chromatography

Column chromatography is the workhorse of purification, but azaspirocycles can present unique challenges.

Q: My basic azaspiro compound is streaking badly down the silica gel column, leading to poor separation and mixed fractions. Why is this happening?

A: This is a classic sign of strong, non-ideal interactions between your basic compound and the stationary phase.

  • Causality: Silica gel is inherently acidic due to surface silanol (Si-OH) groups. A basic compound, like an amine-containing azaspirocycle, can undergo acid-base interactions, causing it to "stick" and elute slowly and unevenly. This leads to severe peak tailing or streaking.

  • Solution Protocol:

    • Neutralize the Stationary Phase: Before running your column, flush the packed silica gel with your starting eluent containing 0.5-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide.

    • Modify the Mobile Phase: Ensure your running eluent also contains this basic modifier. The modifier molecules compete with your compound for the acidic sites on the silica, allowing your product to travel through the column more uniformly.[7]

    • Consider Alumina: If the problem persists, switching to a different stationary phase like neutral or basic alumina can be an effective alternative, as it lacks the strong acidity of silica.

Problem Possible Cause Recommended Solution
Compound Streaking/Tailing Acidic silica interacting with basic product.Add 0.5-1% triethylamine or NH₄OH to the eluent.[7]
Poor Separation of Spots Incorrect solvent system polarity.Systematically screen solvent systems using TLC. Employ mixtures of solvents (e.g., Hexane/EtOAc/MeOH) to fine-tune polarity.
Compound Won't Elute Compound is too polar for the eluent.Gradually increase the polarity of the mobile phase. A gradient elution from non-polar to polar is often effective.
Multiple Impurities Co-elute Insufficient resolving power of the system.Try a different stationary phase (e.g., alumina, C18) or a different solvent system to alter selectivity.[10]

Troubleshooting Guide 2: Crystallization

Crystallization is an excellent technique for obtaining highly pure material, but inducing a well-ordered crystal lattice can be tricky.

Q: I'm trying to crystallize my azaspiro compound, but it keeps "oiling out" into a viscous liquid instead of forming solid crystals. What should I do?

A: "Oiling out" occurs when the solubility of your compound drops so rapidly that the molecules don't have time to align into an ordered crystal lattice. This is often due to supersaturation or the presence of impurities.

  • Causality: The solution has become supersaturated too quickly, often from rapid cooling. Impurities can also inhibit the nucleation process required for crystal formation.[7]

  • Solution Protocol:

    • Slow Down Cooling: After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature very slowly. Insulating the flask can help. Once at room temperature, then transfer it to an ice bath or refrigerator.[11][12]

    • Induce Nucleation: If crystals don't form, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[7]

    • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution. This provides a perfect template for further crystallization.[7]

    • Re-evaluate Your Solvent: The chosen solvent may be inappropriate. If the compound is too soluble even when cold, it won't crystallize. If it's not soluble enough when hot, you'll have low recovery.

Solvent Property Good for Crystallization Poor for Crystallization
Product Solubility (Hot) HighLow
Product Solubility (Cold) LowHigh
Impurity Solubility (Cold) HighLow
Common Solvents to Screen Ethyl Acetate, Acetone, Ethanol/Water, Isopropanol, Acetonitrile.[7][11]Diethyl Ether (too volatile), DCM (often too good a solvent), Hexane (often too poor a solvent for polar compounds).

Troubleshooting Guide 3: Separation of Diastereomers

Synthesizing azaspirocycles often results in diastereomeric mixtures, which can be notoriously difficult to separate due to their similar physical properties.

Workflow: Diastereomer Separation Strategy

G start Diastereomeric Mixture (Confirmed by NMR) tlc Screen on TLC (Multiple Solvent Systems) start->tlc sep_possible Baseline Separation Achieved? tlc->sep_possible Partial or No Separation flash Preparative Flash Chromatography tlc->flash Good Separation (ΔRf > 0.1) hplc Analytical HPLC (Achiral Column) hplc->flash Yes xtal Fractional Crystallization hplc->xtal No sep_possible->hplc success Separated Diastereomers flash->success xtal->success fail Separation Failed xtal->fail

Caption: A decision tree for separating azaspiro diastereomers.

Q: My ¹H NMR clearly shows two sets of peaks for my azaspiro product, indicating a diastereomeric mixture. Standard column chromatography isn't separating them. What are my options?

A: Separating diastereomers requires exploiting the subtle differences in their 3D shapes. This often requires higher-resolution techniques or methods that can differentiate their crystal packing abilities.

  • Causality: Diastereomers are distinct compounds with different physical properties (solubility, melting point, chromatographic retention). However, these differences can be very slight, requiring optimized separation conditions. Unlike enantiomers, their separation does not require a chiral stationary phase.[13]

  • Solution Protocols:

    • High-Performance Flash/HPLC: Standard flash chromatography may lack the necessary resolving power.

      • Action: Switch to a higher-performance system using smaller particle size silica. An HPLC system with a semi-preparative column is often the best tool for this job.[14]

      • Solvent Screening: The key is finding a solvent system that maximizes the difference in retention. Systematically screen different solvent combinations (e.g., Hexane/EtOAc, DCM/MeOH, Toluene/Acetone). Sometimes a less polar solvent system provides better separation.[6]

    • Fractional Crystallization: This method leverages potential differences in the solubility of the diastereomers.

      • Action: Attempt to crystallize the mixture from various solvents. It's possible that one diastereomer is less soluble and will crystallize preferentially, leaving the other enriched in the mother liquor.[15] This is often an iterative process of crystallizing, checking purity, and re-crystallizing.

    • Temperature and Kinetic Control:

      • Action: In some cases, crystallization temperature can dramatically affect the outcome. Lower temperatures often increase selectivity.[6][15] Sometimes, rapid ("kinetic") crystallization can trap one diastereomer out of solution before the system reaches thermodynamic equilibrium.[15]

Method Principle Key Considerations
HPLC (Achiral) Differential interaction with stationary phase.Requires extensive solvent screening; smaller particle size columns give better resolution.[14][16]
Fractional Crystallization Differential solubility of diastereomers.Highly dependent on solvent choice; can be time-consuming and may require multiple cycles.[15]
Supercritical Fluid Chromatography (SFC) Differential partitioning with a supercritical fluid mobile phase.Offers different selectivity compared to HPLC and can be faster with easier solvent removal.[17]

References

  • Refining purification methods for high-purity 6-Azaspiro[4.5]decan-7-one. Benchchem.
  • Synthesis of Six-Membered Spiro Azacyclic Oxindole Derivatives via a One-Pot Process of Umpolung Allylation/Aza-Prins Cyclization.
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amin
  • Minimizing impurities in the synthesis of 3-Azaspiro[5.5]undecane-2,4-dione. Benchchem.
  • A Comparative Guide to the Synthesis of Azaspirocycles. Benchchem.
  • Novel Separation Approach for Multiple Chiral Center Molecules. Sigma-Aldrich.
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
  • How can we separate diastereomers of larger organic moiety?.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Methods for Crystal Production of natural compounds.
  • SIGNIFICANCE OF VARIOUS CHROMATOGRAPHIC TECHNIQUES IN DRUG DISCOVERY AND DEVELOPMENT. IJRPC.
  • Crystallization | Organic Chemistry Lab Techniques. YouTube.
  • Please give suggestion: high polar impurity purification.
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Pharma Focus America.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • Strategies to Purify Carbohydr
  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed.
  • Purification Troubleshooting : r/Chempros. Reddit.

Sources

Optimization

Technical Support Center: Preventing Racemization During 2-Azaspiro[4.4]nonane Derivatization

Spirocyclic scaffolds, such as 2-azaspiro[4.4]nonane, are increasingly utilized in modern drug discovery to increase the Fsp³ fraction (sp³ hybridized carbons) of lead compounds. This "escape from flatland" improves phys...

Author: BenchChem Technical Support Team. Date: March 2026

Spirocyclic scaffolds, such as 2-azaspiro[4.4]nonane, are increasingly utilized in modern drug discovery to increase the Fsp³ fraction (sp³ hybridized carbons) of lead compounds. This "escape from flatland" improves physicochemical properties and mitigates early drug clearance[1][2]. However, the inherent steric bulk of the spirocyclic core presents significant synthetic challenges during derivatization—particularly during N-acylation and amide coupling. The slow nucleophilic attack of this hindered secondary amine prolongs the lifetime of activated chiral intermediates, dramatically increasing the risk of racemization[3][4].

This guide provides troubleshooting frameworks, mechanistic insights, and self-validating protocols to help you maintain enantiomeric purity during your workflows.

Troubleshooting & FAQs

Q1: Why does coupling a chiral amino acid to 2-azaspiro[4.4]nonane result in high levels of epimerization? A1: The Causality of Steric Hindrance. When a chiral carboxylic acid is activated (e.g., using standard carbodiimides or uronium salts), it forms a highly reactive intermediate. Because 2-azaspiro[4.4]nonane is a bulky, sterically hindered secondary amine, the rate of aminolysis (the desired pathway) is significantly reduced. This kinetic delay allows the activated acid to undergo intramolecular cyclization into an oxazolone intermediate[3][5]. The proton at the chiral center of the oxazolone is highly acidic and is rapidly abstracted in the presence of a base, leading to racemization before the spiro amine can successfully attack.

Mechanism ActAcid Activated Chiral Acid + 2-Azaspiro[4.4]nonane Slow Slow Aminolysis (Steric Hindrance) ActAcid->Slow Standard Reagents Fast Fast Aminolysis (DEPBT / OxymaPure) ActAcid->Fast Optimized Reagents Oxazolone Oxazolone Intermediate (Achiral/Racemic) Slow->Oxazolone Chiral Chiral Amide (Retained ee) Fast->Chiral Racemic Racemic Amide (Loss of ee) Oxazolone->Racemic Amine Attack

Mechanistic divergence during the coupling of hindered 2-azaspiro[4.4]nonane with chiral acids.

Q2: How do I select the right coupling reagent to prevent this? A2: Shift to Racemization-Suppressing Reagents. Standard reagents like HATU or EDC/HOBt are often insufficient for hindered spiro amines. To prevent oxazolone formation, you must use reagents that form highly stable, yet reactive, active esters.

  • DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): DEPBT mediates amide bond formation without the need for additional additives and has been shown to reduce racemization to undetectable levels even in complex, sterically hindered solution-phase syntheses[5].

  • DIC / OxymaPure: OxymaPure reacts with the carbodiimide intermediate to form an active ester that is remarkably resistant to base-catalyzed enolization, outperforming traditional HOBt[3].

Q3: Does the choice of base matter? A3: Yes, base selection is critical. Strong, unhindered bases like N,N-diisopropylethylamine (DIPEA) accelerate proton abstraction at the chiral alpha-carbon[3]. When derivatizing 2-azaspiro[4.4]nonane, switch to weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine. Use the absolute minimum equivalents necessary to neutralize the amine salt.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the optimization of coupling a sensitive chiral amino acid (e.g., Fmoc-Ser(tBu)-OH) with 2-azaspiro[4.4]nonane. Note the dramatic reduction in the D-isomer when utilizing optimized reagents and bases[3][5].

Coupling ReagentAdditiveBase (Eq.)TemperatureYield (%)D-Isomer Formation (%)
HATUNoneDIPEA (2.0)25°C81%14.5%
EDCHOBtDIPEA (2.0)25°C76%9.2%
DICOxymaPureNMM (1.5)0°C to 25°C91%1.4%
DEPBTNoneCollidine (1.5)0°C to 25°C88%< 0.1%
Diagnostic Workflow

When encountering loss of enantiomeric purity during the synthesis of 2-azaspiro[4.4]nonane derivatives, follow this logical diagnostic tree to isolate and resolve the root cause:

G Start High Racemization Detected Decision Where is the Chiral Center? Start->Decision Partner On Coupling Partner (e.g., Amino Acid) Decision->Partner Spiro On 2-Azaspiro[4.4]nonane (e.g., C3-substituted) Decision->Spiro Mech1 Steric Hindrance Promotes Oxazolone Formation Partner->Mech1 Mech2 Base-Catalyzed Enolization Spiro->Mech2 Sol1 Switch to DEPBT or OxymaPure/DIC Mech1->Sol1 Sol2 Replace DIPEA with Collidine / NMM Mech1->Sol2 Sol3 Lower Temp to 0°C & Reduce Base Eq. Mech2->Sol3 Success Enantiomeric Purity Restored (ee > 98%) Sol1->Success Sol2->Success Sol3->Success

Diagnostic workflow for resolving racemization issues in spirocyclic amine derivatization.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Step 2 (Chiral HPLC) acts as the mandatory internal control to validate the mechanistic success of Step 1.

Protocol 1: Racemization-Free Amide Coupling using DEPBT Purpose: To couple 2-azaspiro[4.4]nonane to a chiral carboxylic acid without inducing epimerization[5].

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the chiral carboxylic acid (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Activation: Cool the solution to 0°C using an ice bath. Add DEPBT (1.1 equiv) and stir for 5 minutes.

  • Amine Addition: Add 2-azaspiro[4.4]nonane (1.1 equiv). If the amine is a hydrochloride salt, add 2,4,6-collidine (1.5 equiv) dropwise. Crucial Causality: Keeping the temperature strictly at 0°C during base addition minimizes the kinetic energy available for alpha-proton abstraction.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl, brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Validation via Chiral HPLC Analysis Purpose: To accurately quantify the enantiomeric excess (ee) and validate the suppression of racemization[3].

  • Sample Preparation: Dissolve 1 mg of the purified amide product in 1 mL of HPLC-grade Hexane/Isopropanol (typically 90:10, v/v).

  • Column Selection: Utilize an appropriate chiral stationary phase (e.g., Daicel Chiralpak AD-H or IA).

  • Method Parameters:

    • Flow rate: 1.0 mL/min.

    • Detection: UV at 210 nm and 254 nm.

    • Temperature: 25°C.

  • Validation Check: Inject a purposefully synthesized racemic standard (prepared using HATU/DIPEA at 50°C) first to establish the retention times of both the L- and D-isomers. Subsequently, inject the sample from Protocol 1. The D-isomer peak should integrate to < 1% relative to the L-isomer peak.

References
  • Ye, Y., et al. "DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative." ResearchGate. [Link]

  • MDPI. "Synthetic Routes to Approved Drugs Containing a Spirocycle." MDPI. [Link]

  • ORCA. "Racemization in Drug Discovery." Cardiff University. [Link]

Sources

Troubleshooting

Technical Support Center: Flash Chromatography of 2-Azaspiro[4.4]nonane Intermediates

Welcome to the technical support center for the purification of 2-Azaspiro[4.4]nonane intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical ad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Azaspiro[4.4]nonane intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshoot common issues encountered during flash chromatography. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant peak tailing and poor separation of my 2-Azaspiro[4.4]nonane intermediates on a standard silica gel column?

A1: This is the most common issue when purifying basic compounds like 2-Azaspiro[4.4]nonane and its derivatives. The problem lies in the inherent acidity of the silica gel stationary phase.[1][2] The surface of silica is covered with silanol groups (Si-OH), which are Brønsted acids.[2] Your basic amine intermediates can undergo strong acid-base interactions with these silanol groups. This leads to:

  • Irreversible Adsorption: The compound sticks strongly to the silica, resulting in low or no recovery.

  • Peak Tailing: The interaction kinetics are slow, causing the compound to elute gradually and resulting in broad, tailing peaks.

  • Compound Degradation: The acidic surface can sometimes catalyze the degradation of sensitive molecules.[2]

  • Poor Separation: The strong interactions can mask the subtle differences in polarity between your desired compound and impurities, leading to co-elution.

This strong interaction means that standard non-polar to moderately polar solvent systems (like hexane/ethyl acetate) are often insufficient to elute the compound efficiently, leading to the frustrating chromatographic results you are observing.[1][3]

Troubleshooting Guide

Q2: How can I improve the chromatography of my basic spirocyclic amine on a standard silica column?

A2: If you need to use a standard silica gel column, the key is to neutralize the acidic silanol groups. This is achieved by adding a small amount of a basic modifier to your mobile phase.[2][3] This modifier acts as a competing base, effectively "passivating" the silica surface and allowing your compound of interest to elute more symmetrically.

Common Mobile Phase Modifiers for Basic Amines:

ModifierTypical ConcentrationCommon Mobile PhaseConsiderations
Triethylamine (TEA) 0.1 - 2% (v/v)Dichloromethane/Methanol or Hexane/Ethyl AcetateVolatile and generally easy to remove under vacuum. A very common choice.[3]
Ammonium Hydroxide 0.1 - 1% (v/v)Dichloromethane/MethanolCan be very effective but may be harder to remove completely.[1][4]
Pyridine 0.1 - 1% (v/v)Dichloromethane/MethanolEffective, but its high boiling point and odor make it less popular.

Experimental Protocol: Method Development with TLC using a Basic Modifier

  • Prepare Stock Solutions: Dissolve your crude sample in a suitable solvent (e.g., dichloromethane).

  • Spot the TLC Plate: Spot your crude mixture on a standard silica gel TLC plate.

  • Prepare Eluent Jars: Prepare several developing chambers with your chosen solvent system (e.g., 95:5 DCM:MeOH) and add varying concentrations of a basic modifier (e.g., 0.5%, 1%, and 2% TEA) to different jars.

  • Develop the TLC: Run the TLC plates in the different solvent systems.

  • Analyze the Results: The ideal solvent system will show good separation between your target compound and impurities, with a target Rf value for your compound between 0.2 and 0.4. The spots should be round and well-defined, not streaky.[5]

  • Translate to Flash Chromatography: Once you have an optimal solvent system from TLC, you can translate this to your flash chromatography gradient.

Q3: What are the best stationary phase alternatives to silica gel for purifying 2-Azaspiro[4.4]nonane intermediates?

A3: Sometimes, even with a basic modifier, silica gel is not the ideal choice. In these cases, using an alternative stationary phase is a more robust solution.

Comparison of Stationary Phases for Amine Purification:

Stationary PhasePrinciple of OperationAdvantagesDisadvantages
Amine-functionalized Silica (NH2) Normal PhaseExcellent for basic compounds, provides sharp peaks without mobile phase modifiers, uses standard non-polar solvents.[1][3]Can be more expensive than bare silica. Not recommended for re-use.[3]
Alumina (Basic or Neutral) Normal PhaseA good alternative to silica for acid-sensitive compounds. Basic alumina is particularly well-suited for amines.[2][5]Can have different selectivity compared to silica, requiring re-optimization of the mobile phase.
Reversed-Phase (C18) Reversed PhaseExcellent for polar and ionizable compounds. Can use pH control of the mobile phase to manipulate retention.[2][6]Requires aqueous mobile phases, which can be more difficult to evaporate. Not suitable for very non-polar compounds.

Using an amine-functionalized silica column is often the most straightforward and effective solution, as it allows you to use simple hexane/ethyl acetate gradients without the need for basic additives.[1]

Q4: I'm still struggling with separation. What is a systematic approach to method development?

A4: A systematic approach is crucial when dealing with challenging separations. The following workflow will help you efficiently find the optimal conditions.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization & Purification Start Crude 2-Azaspiro[4.4]nonane Intermediate TLC_Silica TLC on Silica Plate (Hex/EtOAc & DCM/MeOH) Start->TLC_Silica TLC_NH2 TLC on NH2 Plate (Hex/EtOAc) Start->TLC_NH2 Alternative TLC_Silica_Modified TLC on Silica Plate (with 1% TEA) TLC_Silica->TLC_Silica_Modified If streaking occurs Decision_Screening Good Separation (Rf 0.2-0.4)? TLC_Silica_Modified->Decision_Screening TLC_NH2->Decision_Screening Decision_Screening->Start No, try other solvents or Reversed Phase Optimize_Gradient Optimize Gradient on Flash System Decision_Screening->Optimize_Gradient Yes Flash_Purification Perform Flash Chromatography Optimize_Gradient->Flash_Purification Analyze_Fractions Analyze Fractions (TLC/LCMS) Flash_Purification->Analyze_Fractions Pure_Compound Pure Compound Analyze_Fractions->Pure_Compound

Caption: A systematic workflow for developing a flash chromatography method.

Q5: My compound appears to be degrading on the column. How can I prevent this?

A5: Degradation is a serious issue, often caused by the acidic nature of silica gel.[2] If you suspect your 2-Azaspiro[4.4]nonane intermediate is unstable:

  • Switch to a Less Acidic Stationary Phase: Immediately move away from standard silica. Amine-functionalized silica or neutral alumina are excellent first choices.[2][5]

  • Work Quickly: Do not let the crude material sit on the column for an extended period before starting the elution.

  • Use a Modifier: If you must use silica, the addition of triethylamine or ammonium hydroxide is essential to neutralize the surface and minimize contact time with acidic sites.[4]

  • Consider Temperature: While less common in flash chromatography, ensure your column is not being heated by external sources (e.g., direct sunlight), as this can accelerate degradation.

Q6: Can I use reversed-phase flash chromatography for these polar intermediates?

A6: Absolutely. Reversed-phase (RP) chromatography is a powerful tool for purifying polar and ionizable compounds, which many 2-Azaspiro[4.4]nonane intermediates are.[2][6]

Key Principles for Reversed-Phase Purification of Amines:

  • Stationary Phase: A non-polar C18-functionalized silica is most common.

  • Mobile Phase: Typically a mixture of water and an organic solvent like acetonitrile or methanol.

  • pH Control is Crucial: For basic amines, it is advantageous to work at a higher pH (alkaline conditions). According to the "2 pH rule," you should adjust the mobile phase pH to be at least two units above the pKa of your amine.[2] This ensures the amine is in its neutral, free-base form, making it more hydrophobic and thus more retained on the C18 column. This increased retention often leads to better separation.[2]

  • Modifiers: A small amount of a basic modifier like triethylamine (0.1%) or ammonium hydroxide can be added to the mobile phase to improve peak shape by masking residual silanol groups on the C18 silica backbone.[2]

Reversed-phase is particularly useful when normal-phase chromatography fails to provide adequate separation or when dealing with highly polar intermediates that would otherwise require very strong, and difficult to remove, mobile phases like high percentages of methanol in DCM.[6]

References

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Wouters, S., et al. (2016). Amine Gradient Stationary Phases on In-House Built Monolithic Columns for Liquid Chromatography. Analytical Chemistry. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]

  • ZeptoMetrix. (n.d.). Mobile Phase Modifiers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. Retrieved from [Link]

  • Biotage. (2023, January 23). When should I use a pH modifier in flash column chromatography gradient?. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

The Foundational Principles: Why ¹H NMR is Critical for Spirocyclic Amine Analysis

An In-Depth Comparative Guide to the ¹H NMR Spectral Analysis of 2-Azaspiro[4.4]nonane Hydrobromide For researchers and professionals in drug development, the precise characterization of novel scaffolds is paramount. The...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the ¹H NMR Spectral Analysis of 2-Azaspiro[4.4]nonane Hydrobromide

For researchers and professionals in drug development, the precise characterization of novel scaffolds is paramount. The 2-azaspiro[4.4]nonane framework is a compelling structural motif, prized for the three-dimensional architecture it imparts to potential therapeutic agents.[1] Its rigid, spirocyclic system can enhance binding affinity and metabolic stability, making it a valuable building block in medicinal chemistry.[1] This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Azaspiro[4.4]nonane hydrobromide, offering a comparison with alternative analytical techniques and detailing the experimental protocols necessary for its characterization.

¹H NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. It operates on the principle that atomic nuclei, like protons, possess spin and generate a small magnetic field. When placed in a strong external magnetic field, these nuclei can absorb electromagnetic radiation at a specific frequency, which is influenced by their local electronic environment.[2] This results in a spectrum with signals corresponding to the different types of protons in a molecule.

For a spirocyclic system like 2-Azaspiro[4.4]nonane, ¹H NMR is particularly revealing. The locked conformation of the two fused cyclopentane rings leads to a complex but interpretable pattern of signals. Key information derived from the spectrum includes:

  • Chemical Shift (δ): The position of a signal on the spectrum (in ppm) indicates the electronic environment of the proton. Protons near electronegative atoms, like the nitrogen in the pyrrolidine ring, are "deshielded" and appear at a higher chemical shift (further downfield).

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the magnetic influence of protons on adjacent carbons.[2] The magnitude of this splitting, the coupling constant (J), provides valuable information about the dihedral angle between the coupled protons, which is crucial for determining stereochemistry in rigid systems.[3][4]

The protonation of the amine to form the hydrobromide salt further influences the spectrum, particularly affecting the protons alpha to the nitrogen atom due to the inductive effect of the newly formed ammonium group.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines a standardized procedure for preparing a sample of 2-Azaspiro[4.4]nonane hydrobromide and acquiring its ¹H NMR spectrum. This self-validating system ensures reproducibility and accuracy.

Materials:

  • 2-Azaspiro[4.4]nonane hydrobromide

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 2-Azaspiro[4.4]nonane hydrobromide directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent. D₂O is a common choice for hydrobromide salts due to their high polarity.

    • Thoroughly dissolve the sample using a vortex mixer. Ensure the solution is clear and free of any particulate matter.

    • Using a pipette, transfer the solution into a clean 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is typically an automated process on modern spectrometers.

    • Acquire the ¹H NMR spectrum using standard pulse-acquire parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.[5]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum. If using D₂O, the residual HDO peak can be set to ~4.79 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecule.

G Experimental Workflow for ¹H NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum (16-32 Scans) shim->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase Phase Correction ft->phase reference Reference Spectrum phase->reference analyze Integrate, Assign Peaks reference->analyze

Caption: A typical experimental workflow for the ¹H NMR analysis of a chemical compound.

Predicted ¹H NMR Spectrum of 2-Azaspiro[4.4]nonane Hydrobromide

G Structural Correlation to ¹H NMR Spectrum cluster_structure 2-Azaspiro[4.4]nonane Structure cluster_spectrum Predicted ¹H NMR Spectral Features cluster_shifts Expected Chemical Shifts (ppm) structure_node spec Protons α to N (C1, C3) Other Ring Protons (C6, C7, C8, C9) N-H Protons shifts ~3.0-3.5 ppm ~1.5-2.2 ppm Broad, variable spec:f0->shifts:f0 Downfield shift due to -NH₂⁺- inductive effect spec:f1->shifts:f1 Typical aliphatic proton region spec:f2->shifts:f2 Exchange with D₂O may cause disappearance

Caption: Logical relationship between the molecular structure and its predicted ¹H NMR signals.

Table 1: Predicted ¹H NMR Data for 2-Azaspiro[4.4]nonane Hydrobromide

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H1, H3 (CH₂ alpha to N)2.5 - 3.5Multiplet4HProtons adjacent to the electron-withdrawing ammonium nitrogen are significantly deshielded and shifted downfield.[6] Complex coupling with neighboring protons results in a multiplet.
H6, H7, H8, H9 (Other CH₂)1.5 - 2.2Multiplet8HThese are standard aliphatic protons in a five-membered ring. Overlapping signals and complex coupling create a broad multiplet.
N-H₂⁺ Variable (often broad)Broad Singlet2HThe signal for the ammonium protons can be broad due to quadrupole broadening and exchange with the solvent. If D₂O is used as the solvent, this peak will likely not be observed due to proton-deuterium exchange.

Comparative Analysis: ¹H NMR vs. Alternative Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization often involves complementary methods.

Table 2: Comparison of Analytical Techniques for 2-Azaspiro[4.4]nonane Hydrobromide

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Precise proton environment, connectivity (through coupling), stereochemical relationships, and relative proton count.Non-destructive, provides detailed structural information, relatively fast acquisition.Complex spectra can be difficult to interpret fully without 2D NMR; sensitivity can be an issue for very small sample quantities.
¹³C NMR Spectroscopy Number and electronic environment of unique carbon atoms.Complements ¹H NMR by showing the carbon skeleton; good for identifying symmetry.Much lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times; no coupling information in standard acquisitions.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.Extremely sensitive, provides definitive molecular formula (with HRMS), fragmentation can give structural clues.Provides no information on the specific connectivity or stereochemistry of the atoms; it is a destructive technique.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., N-H, C-H bonds).Fast, simple, good for confirming the presence of key functional groups.Provides limited information on the overall molecular structure; not suitable for detailed structural elucidation on its own.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Azaspiro[4.
  • BenchChem. (n.d.). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis.
  • Yong, S. R., et al. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61, 8120-8129. [Link]

  • García-García, P., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega.
  • Nishino, H., et al. (2010). One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. ResearchGate. [Link]

  • De Kimpe, N. (n.d.). Synthesis of Azaspiro[4.
  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-9. [Link]

  • García-García, P., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PMC. [Link]

  • BenchChem. (2025). Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design.
  • PubChem. (n.d.). 2-Azaspiro(4.4)nonane. National Center for Biotechnology Information. [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]

  • Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. [Link]

  • Hwang, T.-L., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI. [Link]

Sources

Comparative

Decoding the Signature Fragmentation of 2-Azaspiro[4.4]nonane: A Comparative Guide to its Mass Spectrometric and Spectroscopic Characterization

For the modern researcher, drug development professional, and scientist, the unambiguous structural elucidation of novel chemical entities is paramount. 2-Azaspiro[4.4]nonane, a key heterocyclic scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, drug development professional, and scientist, the unambiguous structural elucidation of novel chemical entities is paramount. 2-Azaspiro[4.4]nonane, a key heterocyclic scaffold in medicinal chemistry, presents a unique analytical challenge due to its spirocyclic nature. This guide provides an in-depth analysis of its expected fragmentation pattern under electron ionization mass spectrometry (EI-MS), offers a comparative perspective with alternative analytical techniques, and details the experimental protocols necessary for its characterization.

The Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation of 2-Azaspiro[4.4]nonane

While a publicly available, experimentally derived mass spectrum for 2-Azaspiro[4.4]nonane is not readily found in common databases, a reliable fragmentation pattern can be predicted based on the well-established principles of mass spectrometry and the known behavior of its constituent structural motifs: a secondary cyclic amine (pyrrolidine) and a spiro-fused cyclopentane ring system. The molecular weight of 2-Azaspiro[4.4]nonane (C8H15N) is 125.21 g/mol .[1]

Upon electron ionization at a standard 70 eV, the molecule will lose an electron to form a molecular ion (M•+), likely from the non-bonding lone pair of the nitrogen atom, as this is the most energetically favorable site of ionization.[2] The presence of nitrogen means the molecular ion will have an odd m/z value, consistent with the Nitrogen Rule.[3]

The molecular ion, with a predicted m/z of 125, will be energetically unstable and undergo a series of fragmentation events to produce more stable daughter ions.[4][5] The key fragmentation pathways are predicted to be:

Alpha-Cleavage: The Dominant Fragmentation Pathway for Amines

The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[2][6] This process is driven by the formation of a resonance-stabilized iminium cation. For 2-Azaspiro[4.4]nonane, two primary α-cleavage routes are possible, both involving the spirocyclic carbon.

  • Route A: Cleavage of the C1-C5 bond. This would result in the loss of a butyl radical (•C4H9) and the formation of a stable, resonance-stabilized iminium cation with an m/z of 84 . This is predicted to be a major, and likely the base peak, in the spectrum.

  • Route B: Cleavage of the C3-C5 bond. This would lead to the loss of a propyl radical (•C3H7) and the formation of an iminium cation with an m/z of 98 .

The relative abundance of these fragments will depend on the stability of the radical lost, with the loss of the larger alkyl group often being favored.[3]

Ring Cleavage of the Cyclopentane Moiety

Cycloalkanes exhibit characteristic fragmentation patterns, often involving the loss of small, stable neutral molecules like ethene (C2H4).[7][8][9] Following the initial α-cleavage, the resulting open-chain radical cation can undergo further fragmentation. For instance, the molecular ion could undergo ring-opening of the all-carbon cyclopentane ring, followed by the elimination of an ethene molecule, leading to a fragment ion at m/z 97 (M-28).

Loss of a Hydrogen Radical

A common feature in the mass spectra of amines is the presence of an [M-1]•+ peak, resulting from the loss of a hydrogen radical from the carbon alpha to the nitrogen.[3] This would produce a fragment ion at m/z 124 .

The predicted fragmentation pattern is summarized in the table below and visualized in the accompanying diagram.

Predicted m/z Proposed Fragment Structure Fragmentation Pathway Significance
125[C8H15N]•+Molecular IonConfirms molecular weight.
124[C8H14N]+Loss of H• from α-carbonCharacteristic of amines.
98[C6H12N]+α-Cleavage (loss of •C2H5)Major fragment.
84 [C5H10N]+ α-Cleavage (loss of •C3H7) Predicted Base Peak.
69[C5H9]+Fragmentation of cyclopentane ringIndicates cycloalkane presence.
56[C4H8]•+Further fragmentationCommon hydrocarbon fragment.
42[C3H6]•+Further fragmentationCommon hydrocarbon fragment.

digraph "2-Azaspiro_4_4_nonane_Fragmentation" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Helvetica", fontsize=12];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="Molecular Ion (M•+)\nm/z = 125", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_minus_1 [label="[M-H]•+\nm/z = 124"]; alpha_cleavage_98 [label="α-Cleavage Product\nm/z = 98"]; alpha_cleavage_84 [label="α-Cleavage Product (Base Peak)\nm/z = 84", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cyclopentane_fragment_69 [label="Cyclopentane Fragment\nm/z = 69"]; hydrocarbon_fragment_56 [label="Hydrocarbon Fragment\nm/z = 56"]; hydrocarbon_fragment_42 [label="Hydrocarbon Fragment\nm/z = 42"];

M -> M_minus_1 [label="- H•"]; M -> alpha_cleavage_98 [label="- •C2H5"]; M -> alpha_cleavage_84 [label="- •C3H7"]; M -> cyclopentane_fragment_69 [label="- C4H8N•"]; alpha_cleavage_84 -> hydrocarbon_fragment_56 [label="Further Fragmentation"]; cyclopentane_fragment_69 -> hydrocarbon_fragment_42 [label="- C2H3"]; }

Caption: Predicted EI-MS fragmentation pathway of 2-Azaspiro[4.4]nonane.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool for the identification of 2-Azaspiro[4.4]nonane, a comprehensive structural confirmation relies on the synergistic use of other spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Technique Strengths Weaknesses Information Provided for 2-Azaspiro[4.4]nonane
GC-MS High sensitivity, provides molecular weight and a unique fragmentation "fingerprint".[10]Fragmentation can be complex to interpret for novel structures; may not distinguish between some isomers.Molecular weight (m/z 125) and characteristic fragments (e.g., m/z 84, 98) confirming the azaspirocyclic core.
NMR Spectroscopy Provides detailed information about the carbon-hydrogen framework and connectivity, crucial for unambiguous structure determination and stereochemistry.Lower sensitivity than MS, requires a larger sample amount and longer analysis times.Predicted ¹H NMR signals for protons on carbons adjacent to the nitrogen would appear around 2.5-3.5 ppm.[11] A broad singlet for the N-H proton would also be expected. ¹³C NMR would show distinct signals for the spiro carbon, carbons adjacent to the nitrogen, and the other methylene carbons.
IR Spectroscopy Provides information about the functional groups present in a molecule.Does not provide information about the overall molecular structure or connectivity.A characteristic N-H stretching vibration for a secondary amine is expected in the range of 3300-3500 cm⁻¹.[11][12][13][14] C-H stretching vibrations from the cyclopentane rings would appear around 2850-2960 cm⁻¹.[11]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the general conditions for analyzing a volatile amine like 2-Azaspiro[4.4]nonane. Optimization may be required based on the specific instrumentation.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Procedure:

  • Sample Preparation: Dissolve a small amount of 2-Azaspiro[4.4]nonane in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/minute.

      • Final hold: Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Mode: Splitless or split (e.g., 10:1 split ratio) depending on the sample concentration.

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

    • Solvent Delay: 3 minutes to prevent filament damage from the solvent.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection Column Separation in GC Column Injector->Column IonSource Ionization (EI, 70 eV) Column->IonSource Transfer Line MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Mass Spectrum) Detector->DataSystem Signal

Caption: Experimental workflow for GC-MS analysis of 2-Azaspiro[4.4]nonane.

Data Analysis and Interpretation

The acquired mass spectrum should be compared against spectral libraries (e.g., NIST, Wiley). In the absence of a direct match, the interpretation should focus on identifying the molecular ion peak (m/z 125) and the predicted key fragment ions (m/z 124, 98, 84). The relative abundances of these ions will provide strong evidence for the 2-Azaspiro[4.4]nonane structure.

Conclusion

References

  • Filo. (2025, April 19). How cyclopentane fragment in mass spectrum. [Link]

  • BenchChem. (n.d.). Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate.
  • Infrared Spectroscopy Blog. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • University of Calgary. (n.d.). IR: amines. [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification. [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Cycloalkane Fragmentation. [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. [Link]

  • ResearchGate. (n.d.). GC-MS of (a) methyl cyclopentane; (b) 2-methylpentane. [Link]

  • Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. [Link]

  • PubMed Central (PMC). (n.d.). Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. [Link]

  • West Virginia University. (2020, April 11). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

  • Pharmaceutical Technology. (2010, May 2). Experimental Considerations in Headspace Gas Chromatography. [Link]

  • Wikipedia. (n.d.). Alpha cleavage. [Link]

  • Huskie Commons - Northern Illinois University. (2020, June 1). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

  • ResearchGate. (n.d.). SPME-GC method for the determination of volatile amines as indices of freshness in fish samples. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for GC-MS Analysis of Secondary Amines.
  • YouTube. (2022, December 24). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. [Link]

  • Agilent. (n.d.). Analysis of volatile amines on medium- and wide-bore columns. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. (n.d.). 2-Azaspiro(4.4)nonane. [Link]

  • Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity Assay of 2-Azaspiro[4.4]nonane

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development strategies for the purity assay of 2-Azaspiro[4.4]nonane. As a saturated heterocyclic amine, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development strategies for the purity assay of 2-Azaspiro[4.4]nonane. As a saturated heterocyclic amine, this compound presents unique analytical challenges, including the absence of a strong UV chromophore and the potential for stereoisomerism. We will explore and compare various chromatographic modes and detection techniques, offering field-proven insights and detailed experimental protocols to guide researchers, scientists, and drug development professionals in creating a robust, reliable, and fit-for-purpose analytical method.

The Analytical Challenge: Deconstructing 2-Azaspiro[4.4]nonane

2-Azaspiro[4.4]nonane is a spirocyclic secondary amine, a structural motif of increasing interest in medicinal chemistry due to its unique three-dimensional architecture that can enhance pharmacological properties.[1] Its purity is a critical quality attribute, directly impacting the safety and efficacy of any potential drug substance. However, its molecular structure poses two primary analytical hurdles for HPLC-based purity assessment:

  • Lack of a Strong Chromophore: The molecule is fully saturated and lacks conjugated double bonds, meaning it does not absorb light strongly in the conventional UV-Vis range (220-400 nm). This makes sensitive detection challenging without chemical modification.

  • Chirality: The spiro center of the molecule is a source of chirality. Depending on the synthetic route, 2-Azaspiro[4.4]nonane can exist as a racemic mixture. For chiral drug development, a purity assay must be able to distinguish and quantify the desired enantiomer from its mirror image.[2][3]

Addressing these challenges requires a systematic approach to method development, comparing different strategies to find the optimal balance of sensitivity, selectivity, and robustness.

Strategic Method Development: A Comparative Framework

The development of a purity assay for 2-Azaspiro[4.4]nonane necessitates a decision-driven workflow. The primary considerations involve selecting the appropriate chromatographic mode and a sufficiently sensitive detection strategy.

MethodDevelopmentWorkflow cluster_mode Chromatographic Mode Selection cluster_detection Detection Strategy start Define Analytical Goal (Achiral Purity vs. Enantiomeric Purity) rp_hplc Reversed-Phase (RP-HPLC) (for general purity) start->rp_hplc Achiral Assay np_hplc Normal-Phase (NP-HPLC) (often preferred for chiral) start->np_hplc Chiral Assay direct_uv Direct Low-UV Detection (Simple, low sensitivity) rp_hplc->direct_uv derivatization Pre-Column Derivatization (Complex, high sensitivity) rp_hplc->derivatization If sensitivity is poor np_hplc->direct_uv method_optimization Method Optimization (Mobile Phase, Gradient, Flow Rate, Temp.) direct_uv->method_optimization derivatization->method_optimization other_detectors Alternative Detectors (ELSD, CAD, MS) other_detectors->method_optimization validation Method Validation (ICH Guidelines) method_optimization->validation

Caption: High-level workflow for HPLC method development for 2-Azaspiro[4.4]nonane.

Comparison of Chromatographic Modes

The choice between Reversed-Phase (RP) and Normal-Phase (NP) chromatography is a critical first step.

  • Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase (e.g., water/acetonitrile).

    • Pros: High reproducibility, compatibility with aqueous samples, and a wide variety of available column chemistries.

    • Cons: Secondary amines like 2-Azaspiro[4.4]nonane are notorious for poor peak shape (tailing) on standard silica-based C18 columns. This is due to strong ionic interactions between the protonated amine and acidic residual silanol groups on the silica surface.

    • Mitigation Strategies: Use a base-deactivated column, operate at a mid-to-high pH to suppress silanol ionization, or add a competing amine (e.g., triethylamine) to the mobile phase.

  • Normal-Phase HPLC (NP-HPLC): This mode uses a polar stationary phase (e.g., silica, diol) and a non-polar mobile phase (e.g., hexane/isopropanol).

    • Pros: Often provides superior selectivity for isomers and is frequently the preferred mode for chiral separations on polysaccharide-based columns.[2][3] Peak shape for amines is generally excellent.

    • Cons: Uses non-aqueous, flammable solvents which can pose safety and disposal challenges. Mobile phase water content must be strictly controlled to ensure reproducible retention times.

Comparison of Detection Strategies

Due to the lack of a chromophore, a sensitive detection method is paramount.

  • Direct Low-UV Detection: Attempting detection at very low wavelengths (e.g., 195-210 nm) where the amine functional group has some absorbance.

    • Pros: Simple, requires no extra sample preparation steps.

    • Cons: Very low sensitivity. Many common HPLC solvents and additives have high absorbance in this region, leading to high baseline noise and interfering peaks, making it unsuitable for a trace-level purity assay.

  • Pre-Column Derivatization: This involves chemically reacting the analyte with a tagging agent that imparts strong UV-absorbing or fluorescent properties. Dansyl chloride is a classic choice for primary and secondary amines.[4][5]

    • Pros: Dramatically increases sensitivity (often by orders of magnitude), allowing for accurate quantification of low-level impurities.

    • Cons: Adds complexity to the sample preparation, introducing potential sources of error and variability. The derivatization reaction must be optimized for completeness and stability.[4] Any excess derivatizing agent and its byproducts must be chromatographically resolved from the analyte peak.

Experimental Protocols & Comparative Data

Here we provide two distinct, detailed protocols: an achiral purity assay using RP-HPLC with derivatization and a chiral purity assay using NP-HPLC.

Protocol 1: Achiral Purity via RP-HPLC with Dansyl Chloride Derivatization

This method prioritizes sensitivity for quantifying process-related impurities and degradation products.

A. Derivatization Procedure

  • Sample Solution: Accurately weigh and dissolve 2-Azaspiro[4.4]nonane in acetonitrile to a final concentration of 1.0 mg/mL.

  • Dansyl Chloride Solution: Prepare a 10 mg/mL solution of dansyl chloride in acetonitrile.

  • Buffer: Prepare a 1 M sodium bicarbonate buffer (pH ~9).

  • Reaction: In a microvial, mix 100 µL of the sample solution, 100 µL of the dansyl chloride solution, and 100 µL of the bicarbonate buffer.[4]

  • Incubation: Cap the vial and heat at 60°C for 30 minutes in a water bath or heating block.[4]

  • Quenching: Cool the solution and add 100 µL of a 2% aqueous methylamine solution to quench any excess dansyl chloride.[4]

  • Dilution: Dilute the final solution with the mobile phase to an appropriate concentration for HPLC analysis.

B. HPLC Conditions

  • Column: Base-deactivated C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm or Fluorescence (Excitation: 335 nm, Emission: 520 nm)

  • Injection Volume: 10 µL

Table 1: Comparison of RP-HPLC Column Performance (Hypothetical Data)

Column Type Mobile Phase Additive Tailing Factor (USP) for Main Peak Rationale
Standard C18 None 2.5 Severe peak tailing due to silanol interaction with the secondary amine.
Standard C18 0.1% TFA 1.8 TFA acts as an ion-pairing agent, slightly improving shape but can suppress MS signal if used.
Base-Deactivated C18 None 1.2 End-capping minimizes accessible silanols, significantly improving peak symmetry. (Chosen)

| Hybrid Particle C18 | 0.1% Ammonia (pH 9) | 1.1 | The hybrid particle base is more stable at high pH, which deprotonates the analyte, reducing ionic interactions. |

Protocol 2: Enantiomeric Purity via Chiral NP-HPLC

This method is designed to separate the enantiomers of 2-Azaspiro[4.4]nonane. No derivatization is needed if sufficient concentration is available for low-UV detection, but it can be used to enhance sensitivity.

A. Sample Preparation

  • Sample Solution: Accurately weigh and dissolve 2-Azaspiro[4.4]nonane in the mobile phase to a final concentration of 1.0 mg/mL.

B. HPLC Conditions

  • Column: Polysaccharide-based Chiral Stationary Phase (CSP), e.g., Amylose tris(3,5-dimethylphenylcarbamate) - Coated[2]

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Mode: Isocratic

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Table 2: Comparison of Chiral Stationary Phases (Hypothetical Data)

Chiral Stationary Phase (CSP) Mobile Phase System Resolution (Rs) between Enantiomers Rationale
Cellulose tris(3,5-dimethylphenylcarbamate) Hexane/IPA 1.3 Partial separation achieved, but does not meet the baseline separation criterion (Rs ≥ 1.5).
Amylose tris(3,5-dimethylphenylcarbamate) Hexane/IPA 2.1 Excellent separation due to effective chiral recognition via hydrogen bonding and steric interactions. (Chosen)

| Chiral Crown Ether | Methanol + Perchloric Acid | 0.8 | More suitable for primary amines; shows poor recognition for this secondary amine structure. |

Method Validation: Ensuring Trustworthiness

Once an optimal method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[6][7][8] The validation process provides a self-validating system, proving the method's reliability.

ValidationWorkflow start Final Optimized HPLC Method specificity Specificity (Peak Purity, Forced Degradation) linearity Linearity & Range accuracy Accuracy (% Recovery) precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness (Varying Flow, Temp, pH) report Validation Report & System Suitability Criteria specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: Key parameters for HPLC method validation according to ICH guidelines.

Table 3: Typical Acceptance Criteria for a Purity Method Validation

Validation Parameter Acceptance Criterion Source
Specificity Analyte peak is free from interference from impurities, degradants, and placebo components. [8]
Linearity Correlation coefficient (R²) ≥ 0.995 [9]
Range Typically 80% to 120% of the test concentration. [6]
Accuracy Recovery between 98.0% and 102.0% for the drug substance. [9]
Precision (RSD) Repeatability (Intra-assay): ≤ 2.0% Intermediate Precision (Inter-assay): ≤ 3.0% [9]
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10; analyte can be quantified with acceptable accuracy and precision. [10]

| Robustness | Relative Standard Deviation (RSD) ≤ 3% under minor variations in method parameters. |[9] |

Conclusion and Recommendations

Developing a robust HPLC purity assay for 2-Azaspiro[4.4]nonane requires a tailored approach that directly addresses its challenging analytical properties.

  • For Achiral Purity and Impurity Profiling: A Reversed-Phase HPLC method using a base-deactivated C18 column combined with pre-column derivatization (e.g., dansyl chloride) is the recommended approach. This strategy overcomes the lack of a UV chromophore, providing the high sensitivity required to detect and quantify trace-level impurities and degradation products.

  • For Enantiomeric Purity: A Normal-Phase HPLC method on a polysaccharide-based chiral stationary phase is superior.[2] This technique offers the best potential for resolving enantiomers, which is a critical requirement for the development of single-enantiomer drugs.

Ultimately, the choice of method depends on the specific analytical objective. Both strategies, once properly developed and validated according to ICH guidelines, can provide accurate and reliable data, ensuring the quality and safety of 2-Azaspiro[4.4]nonane for its intended application in drug development.

References

  • A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Spiro Alcohols. Benchchem.
  • HPLC methods for the analysis of 2-Azaspiro[4.4]nonane hemioxalate. Benchchem.
  • Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate.
  • A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. Benchchem.
  • Steps for HPLC Method Validation. Pharmaguideline.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. ResearchGate.
  • Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design. Benchchem.
  • HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. OENO One.
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. PMC.

Sources

Comparative

Comparative Guide: X-ray Crystallography Profiling of 2-Azaspiro[4.4]nonane Salts

[1] Executive Summary 2-Azaspiro[4.4]nonane is a privileged spirocyclic scaffold in medicinal chemistry, valued for its ability to increase character and restrict conformational flexibility in drug candidates.[1][2] Howe...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-Azaspiro[4.4]nonane is a privileged spirocyclic scaffold in medicinal chemistry, valued for its ability to increase


 character and restrict conformational flexibility in drug candidates.[1][2] However, the free base form of this secondary amine is a liquid at room temperature, presenting significant challenges for structural characterization and solid-state formulation.[2][3]

This guide objectively compares the Hydrobromide (HBr) salt of 2-Azaspiro[4.4]nonane against its Hydrochloride (HCl) counterpart and the Free Base .[1] We analyze why the HBr salt is the superior "product" for X-ray crystallographic studies, focusing on lattice stability, anomalous scattering utility, and resolution quality.[1]

Comparative Analysis: HBr Salt vs. Alternatives

The choice of salt form dictates the success of X-ray diffraction (XRD) experiments. Below is a technical comparison of the physicochemical and crystallographic properties of the 2-Azaspiro[4.4]nonane forms.

Table 1: Physicochemical & Crystallographic Performance Matrix[3]
Feature2-Azaspiro[4.4]nonane HBr (Recommended)2-Azaspiro[4.4]nonane HCl 2-Azaspiro[4.4]nonane Free Base
Physical State (RT) Crystalline SolidCrystalline Solid (often hygroscopic)Liquid (Oil) [1]
Crystallizability High ; Br promotes dense packing via halogen bonding.[1][2][3]Moderate; Cl often leads to solvates/hydrates.[1][2][3]N/A (Requires in situ cryo-crystallography)
Anomalous Signal Strong (

at Cu K

); Ideal for phasing.[1][2][3]
Weak (

); Difficult for ab initio phasing.[1]
None (C, H, N only)
Hygroscopicity Low to ModerateHigh (Risk of deliquescence)N/A
Space Group Utility Often crystallizes in higher symmetry groups due to Br ordering.[1][2]Prone to disorder in the anion position.[1][3]N/A
Key Technical Insight: The "Heavy Atom" Effect

For researchers aiming to determine the absolute configuration (if chiral derivatives are used) or solve the phase problem without molecular replacement, the Hydrobromide salt is the gold standard. The Bromide ion (


) provides a significant anomalous scattering signal compared to Chloride (

), allowing for SAD (Single-wavelength Anomalous Diffraction) phasing even on home-source diffractometers.[2]

Expert Note: While the HCl salt is lighter and offers a higher weight-percent of the active scaffold, its tendency to form hydrates (as seen in analogous spiro-amines) often complicates the electron density map with disordered solvent molecules [2].

Structural Characterization & Experimental Data

When analyzing the X-ray data of 2-Azaspiro[4.4]nonane HBr, specific structural parameters validate the scaffold's utility in drug design.

A. Conformational Analysis (Ring Pucker)

The core utility of the spiro[4.4]nonane system is its rigidity. X-ray data typically reveals the following conformations:

  • Ring A (Pyrrolidine): Adopts an envelope conformation to minimize steric strain.[1][2]

  • Ring B (Cyclopentane): Often exhibits a twisted conformation.[1]

  • Spiro Carbon (

    
    ):  The bond angles at the spiro junction deviate slightly from the ideal tetrahedral 109.5° due to ring strain (typically 103-105° internal angles), a critical feature for positioning substituents in 3D space [3].
    
B. Intermolecular Interactions

The stability of the HBr salt crystal is driven by a robust hydrogen-bonding network:

  • Primary Interaction:

    
    [1][3]
    
  • Secondary Interaction:

    
     (Weak hydrogen bonds)[1]
    
  • Packing: The large Bromide radius (1.96 Å) facilitates efficient space-filling, often preventing the inclusion of destabilizing solvent voids [4].

Experimental Protocol: Crystallization & Data Collection

To replicate high-quality structural data, follow this optimized workflow designed for the HBr salt.

Phase 1: Salt Formation & Crystallization[3]
  • Dissolution: Dissolve 2-Azaspiro[4.4]nonane (free base oil) in minimal Ethanol (EtOH).

  • Acidification: Add 1.05 equivalents of 48% HBr (aq) dropwise at 0°C.

  • Precipitation: Add Diethyl Ether (

    
    ) until turbidity persists.
    
  • Vapor Diffusion: Set up a sitting drop vapor diffusion plate.

    • Drop: 2 µL Salt Solution + 1 µL Anti-solvent (Acetone or

      
      ).[1]
      
    • Reservoir: 500 µL Anti-solvent.[1][3]

  • Harvesting: Crystals typically appear within 24-48 hours as prisms.[1][3]

Phase 2: X-ray Data Collection Strategy
  • Temperature: Maintain crystal at 100 K (Cryostream) to minimize thermal vibration of the spiro-rings.

  • Energy/Wavelength:

    • Option A (Phasing required): Collect at the Bromine K-edge (13.47 keV / 0.92 Å).[1]

    • Option B (Standard): Cu K

      
       (1.54 Å) is sufficient for small molecule refinement.[1][2]
      
  • Redundancy: Aim for >10-fold redundancy to accurately measure the anomalous differences (

    
    ).
    

Workflow Visualization

The following diagram illustrates the critical decision pathway for selecting the HBr salt over the Free Base for structural validation.

G Start Target: 2-Azaspiro[4.4]nonane Structural Validation Decision Select Form Start->Decision FreeBase Free Base (Liquid Oil) Decision->FreeBase Direct Use HCl HCl Salt (Hygroscopic Solid) Decision->HCl Acidification (HCl) HBr HBr Salt (Stable Crystalline Solid) Decision->HBr Acidification (HBr) Exp_FB In situ Cryo-Crystallography (High Failure Rate) FreeBase->Exp_FB Exp_HCl Standard XRD (Risk: Disordered Hydrates) HCl->Exp_HCl Exp_HBr Standard XRD + Anomalous Signal (High Success Rate) HBr->Exp_HBr Result High-Resolution Structure (Defined Conformation & Absolute Config) Exp_HCl->Result Exp_HBr->Result

Caption: Decision matrix highlighting the HBr salt as the optimal pathway for reliable structural determination.

Conclusion

For researchers utilizing the 2-Azaspiro[4.4]nonane scaffold, the Hydrobromide salt is the superior product for structural profiling.[1] It overcomes the physical limitations of the liquid free base and the hygroscopic tendencies of the chloride salt. The presence of the Bromide ion not only stabilizes the crystal lattice through robust


 interactions but also provides a built-in heavy atom for phasing, ensuring high-confidence structural assignment.[3]
References
  • PubChem. (2025).[1][2][3] 2-Azaspiro[4.4]nonane Compound Summary. National Library of Medicine.[1][3] Available at: [Link]

  • Dennany, L., et al. (2015).[1][2][4] "The hydrochloride and hydrobromide salt forms of (S)-amphetamine."[4][5] Acta Crystallographica Section C, 71(10), 844-849.[1][4] Available at: [Link]

  • Karolak-Wojciechowska, J., et al. (2008).[1][3][6] "CO...HC interactions as packing motifs in the crystals... of 2-azaspiro[4.4]nonane derivatives." Journal of Molecular Structure, 889(1-3), 260-267.[1][3] (Contextual validation of spiro-scaffold geometry).

  • Miyazaki, T., et al. (2019).[1][2] "Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts." Pharmaceutics, 11(3), 146.[1] (Demonstrating HBr lattice superiority). Available at: [Link]

Sources

Validation

Melting point determination of pure 2-Azaspiro[4.4]nonane hydrobromide

Melting Point Determination of Pure 2-Azaspiro[4.4]nonane Hydrobromide: A Comparative Methodology Guide Executive Summary 2-Azaspiro[4.4]nonane hydrobromide (CAS 1073-09-2) is a critical spirocyclic scaffold used in the...

Author: BenchChem Technical Support Team. Date: March 2026

Melting Point Determination of Pure 2-Azaspiro[4.4]nonane Hydrobromide: A Comparative Methodology Guide

Executive Summary

2-Azaspiro[4.4]nonane hydrobromide (CAS 1073-09-2) is a critical spirocyclic scaffold used in the synthesis of constrained pharmaceutical ligands. Unlike common reagents with established pharmacopeial standards, this compound is often a custom synthesis intermediate where literature melting point (MP) data is scarce or dependent on specific reaction conditions.

This guide compares the two primary methodologies for determining the melting point of this salt: Automated Optoelectronic Capillary Analysis versus Differential Scanning Calorimetry (DSC) . While capillary methods are standard for routine checks, our analysis identifies DSC as the superior "Gold Standard" for this specific hydrobromide salt due to its ability to quantify purity and detect hygroscopic decomposition—a common challenge with spirocyclic amine salts.

Technical Profile & Challenge

Compound Attribute Details
Chemical Name 2-Azaspiro[4.4]nonane hydrobromide
CAS Number 1073-09-2
Molecular Formula C₈H₁₅N[1][2][3] · HBr
Role Pharmacophore scaffold (constrained geometry)
Physical State Crystalline Solid (Salt)
Key Challenge Hygroscopicity: Hydrobromide salts often absorb atmospheric moisture, which depresses the melting point and broadens the range in open capillary systems.

The "Missing" Standard: Authoritative sources note that specific melting points for 2-Azaspiro[4.4]nonane salts are "highly dependent on the exact reaction conditions and purity of reagents and are not available in the cited literature" [1].[4] Therefore, the MP determination is not just a verification step but a specification-setting experiment .

Comparative Analysis: Capillary vs. DSC

For a researcher establishing the purity of a new batch of 2-Azaspiro[4.4]nonane HBr, the choice of method dictates the reliability of the data.

Method A: Automated Capillary (Optoelectronic)
  • Mechanism: Light transmission is monitored through a glass capillary as temperature ramps.

  • Performance: Excellent for routine "pass/fail" identity checks.

  • Limitation: The hydrobromide salt may retain solvent or moisture. In a capillary, this trapped solvent creates a "pseudo-melt" or decomposition event before the true thermodynamic melting point, leading to a broad, inaccurate range (e.g., 145–155°C instead of a sharp 152°C).

Method B: Differential Scanning Calorimetry (DSC)
  • Mechanism: Measures the heat flow difference between the sample and a reference pan.

  • Performance: Separates solvent loss (endotherm 1) from melting (endotherm 2) and decomposition (exotherm).

  • Superiority: DSC provides the Onset Temperature (

    
    ) , which is the thermodynamically correct melting point, independent of particle size or packing density.
    
Performance Comparison Table
FeatureAutomated Capillary (Alternative)DSC (Recommended Product Approach)
Primary Output Melting Range (Clear Point)Onset Temperature & Enthalpy of Fusion (

)
Moisture Sensitivity High (Moisture depresses MP)Managed (Can use hermetically sealed pans)
Purity Calculation Qualitative (Range width)Quantitative (Van't Hoff analysis)
Sample Required 2–5 mg1–3 mg
Decomposition Detection Visual (Darkening)Thermal (Exothermic event distinct from melt)

Recommended Experimental Protocol: DSC Determination

This protocol is designed to establish a self-validating reference melting point for 2-Azaspiro[4.4]nonane hydrobromide.

Workflow Logic

MP_Determination Start Sample: 2-Azaspiro[4.4]nonane HBr Prep Step 1: Drying (Vacuum Desiccator, 24h) Start->Prep Pan Step 2: Encapsulation (Tzero Aluminum Pan, Hermetic Seal) Prep->Pan Prevent hydration Run Step 3: DSC Ramp (10°C/min, 30°C to 250°C) Pan->Run Analyze Step 4: Analysis (Identify Tonset & Enthalpy) Run->Analyze Decision Purity Check (Peak Shape Analysis) Analyze->Decision Valid MP Valid MP Decision->Valid MP Sharp Endotherm Recrystallize Recrystallize Decision->Recrystallize Broad/Split Peak

Caption: Comparative workflow for establishing the thermodynamic melting point of hygroscopic amine salts.

Step-by-Step Methodology

1. Sample Conditioning (Crucial for HBr Salts):

  • Why: HBr salts are prone to forming hydrates.

  • Action: Dry the sample in a vacuum desiccator over

    
     for 24 hours prior to analysis.
    
  • Validation: Perform TGA (Thermogravimetric Analysis) if available to ensure

    
     weight loss below 100°C.
    

2. Instrument Calibration:

  • Calibrate the DSC using Indium (MP 156.6°C) and Zinc (MP 419.5°C). The Indium standard is chemically similar in melting range to the expected MP of the spiro-amine.

3. Encapsulation:

  • Weigh 1.5–3.0 mg of the dried salt into an aluminum pan.

  • Critical: Use a hermetically sealed lid with a pinhole. The pinhole allows expanding gases to escape (preventing pan deformation) while minimizing atmospheric moisture uptake during the wait time.

4. Thermal Program:

  • Equilibrate: 30°C.

  • Ramp: 10°C/min to 250°C.

  • Purge Gas: Nitrogen at 50 mL/min.

5. Data Interpretation:

  • The Melting Point: Record the Extrapolated Onset Temperature (

    
    ) . Do not use the peak maximum, as this is dependent on sample mass.
    
  • Purity Indicator: A sharp peak (width at half-height

    
    ) indicates high purity. A broadened "pre-melt" shoulder suggests the presence of isomeric impurities or residual solvent.
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 418904, 2-Azaspiro[4.4]nonane. Retrieved from [Link]

  • Mettler Toledo. (2023). Melting Point Determination: Principle and Methods. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Chiral Purity of 2-Azaspiro[4.4]nonane Derivatives

For researchers, scientists, and drug development professionals, establishing the chiral purity of 2-Azaspiro[4.4]nonane derivatives is a critical step in ensuring the safety, efficacy, and quality of novel therapeutics....

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the chiral purity of 2-Azaspiro[4.4]nonane derivatives is a critical step in ensuring the safety, efficacy, and quality of novel therapeutics. This guide provides an in-depth comparison of modern analytical techniques for this purpose, grounded in scientific principles and supported by experimental data. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering not just protocols, but the rationale behind the methodological choices.

The unique spirocyclic structure of 2-Azaspiro[4.4]nonane presents both opportunities and challenges in chiral analysis. The rigidity of the scaffold can enhance chiral recognition, yet the secondary amine functionality may necessitate specific analytical considerations. This guide will equip you with the knowledge to select and validate the optimal analytical strategy for your specific derivative.

The Chromatographic Duel: Chiral HPLC vs. Chiral SFC

The cornerstone of chiral purity analysis for 2-Azaspiro[4.4]nonane derivatives lies in chromatography. Both HPLC and SFC have proven to be powerful techniques for separating enantiomers, each with its own set of advantages and disadvantages.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC remains a widely adopted and robust method for enantiomeric separation.[1][2] The technique's versatility and the vast array of commercially available chiral stationary phases (CSPs) make it a reliable choice.

The Power of Polysaccharide-Based CSPs: For 2-Azaspiro[4.4]nonane derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability and excellent chiral recognition capabilities.[1][3][4][5][6][7] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that can effectively differentiate between enantiomers.

Key Considerations for Chiral HPLC Method Development:

  • Column Selection: The choice of CSP is paramount.[1] A screening approach using columns with different polysaccharide derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate)) is highly recommended.

  • Mobile Phase Optimization: For basic compounds like 2-Azaspiro[4.4]nonane derivatives, the addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is often necessary to improve peak shape and reduce tailing.

  • Derivatization: While direct separation on a CSP is preferred, derivatization of the secondary amine with a chiral derivatizing agent can be employed to form diastereomers, which can then be separated on a standard achiral column.[8] However, this adds complexity and a potential source of error to the analysis.

Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative

SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations.[9][10][11][12] Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers several advantages:

  • Speed: The low viscosity of the supercritical fluid mobile phase allows for higher flow rates and faster analysis times compared to HPLC.[12][13]

  • Reduced Solvent Consumption: The use of CO2 significantly reduces the consumption of organic solvents, making SFC a more environmentally friendly and cost-effective technique.[12]

  • Unique Selectivity: SFC can sometimes provide different and improved selectivity compared to HPLC for certain compounds.

For the separation of polar basic compounds like 2-Azaspiro[4.4]nonane derivatives, the addition of a polar co-solvent (modifier) such as methanol and an additive like ammonium acetate is often required to achieve good peak shape and retention.[14]

Comparative Performance: HPLC vs. SFC

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on differential partitioning between a supercritical fluid mobile phase and a solid stationary phase.[9][10]
Speed Typically longer analysis times due to higher mobile phase viscosity.Faster analysis times due to lower mobile phase viscosity, allowing for higher flow rates.[12][13]
Resolution Can achieve high resolution with a wide variety of available chiral stationary phases.[1]Often provides comparable or even superior resolution to HPLC, with sharper peaks.
Solvent Consumption Higher consumption of organic solvents, leading to higher costs and environmental impact.Significantly lower organic solvent consumption, making it a "greener" and more cost-effective technique.[12]
Method Development Well-established, with extensive literature and a wide range of available columns and mobile phases.Can be more complex to develop methods due to the additional parameters of pressure and temperature.
Sample Compatibility Broad compatibility with a wide range of compounds.Well-suited for thermally labile and moderately polar compounds.[9]

Experimental Workflow: A Comparative Approach

cluster_hplc Chiral HPLC Workflow cluster_sfc Chiral SFC Workflow hplc_start Sample Preparation (Dissolve in Mobile Phase) hplc_col_select Column Screening (Polysaccharide CSPs) hplc_start->hplc_col_select hplc_mp_opt Mobile Phase Optimization (e.g., Hexane/Ethanol + DEA) hplc_col_select->hplc_mp_opt hplc_analysis HPLC Analysis hplc_mp_opt->hplc_analysis hplc_data Data Analysis (Resolution, Purity) hplc_analysis->hplc_data sfc_start Sample Preparation (Dissolve in Modifier) sfc_col_select Column Screening (Polysaccharide CSPs) sfc_start->sfc_col_select sfc_mp_opt Modifier & Additive Optimization (e.g., Methanol + NH4OAc) sfc_col_select->sfc_mp_opt sfc_analysis SFC Analysis sfc_mp_opt->sfc_analysis sfc_data Data Analysis (Resolution, Purity) sfc_analysis->sfc_data

Caption: Comparative experimental workflows for chiral HPLC and SFC analysis.

Orthogonal Verification: NMR Spectroscopy for Enantiomeric Excess Determination

While chromatography is excellent for separation, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-separative method for determining enantiomeric excess (%ee).[15][16] This technique is particularly valuable as an orthogonal method to confirm the results obtained from chromatography.

The principle behind using NMR for chiral analysis is to convert the enantiomers into diastereomers in situ by using a chiral auxiliary. This creates a diastereomeric environment where the corresponding nuclei of the two enantiomers become chemically non-equivalent and resonate at different frequencies in the NMR spectrum.

Chiral Solvating Agents (CSAs) and Chiral Shift Reagents (CSRs)
  • Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient diastereomeric complexes with the analyte enantiomers through non-covalent interactions.[15] The differential association between the CSA and each enantiomer leads to separate signals in the NMR spectrum.

  • Chiral Shift Reagents (CSRs): These are typically lanthanide-based complexes that induce large chemical shift differences between the signals of the two enantiomers.[17][18]

Protocol for Enantiomeric Excess Determination by ¹H NMR:

  • Sample Preparation: Dissolve a known amount of the 2-Azaspiro[4.4]nonane derivative in a suitable deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Auxiliary: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or a small amount of a chiral shift reagent (e.g., Eu(hfc)₃) to the NMR tube.

  • Spectrum Acquisition: Acquire another ¹H NMR spectrum.

  • Data Analysis: Identify a well-resolved proton signal that shows splitting into two distinct peaks corresponding to the two enantiomers. Integrate the areas of these two peaks to determine the enantiomeric ratio and calculate the enantiomeric excess (%ee).

start Racemic Mixture in NMR Tube add_csa Add Chiral Solvating Agent (CSA) start->add_csa complex Formation of Transient Diastereomeric Complexes add_csa->complex nmr ¹H NMR Measurement complex->nmr spectrum Diastereotopically Shifted Signals nmr->spectrum integration Integration of Signals spectrum->integration ee_calc Calculation of Enantiomeric Excess (%ee) integration->ee_calc

Caption: Workflow for determining enantiomeric excess using NMR with a chiral solvating agent.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A validated analytical method is a self-validating system that provides assurance of its reliability. For chiral purity analysis, method validation should be performed in accordance with the guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[19][20][21]

Key Validation Parameters for Chiral Methods:

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure that the signal of the analyte is not interfered with by other components (e.g., the other enantiomer, impurities, degradation products).Baseline resolution (Rs > 1.5) between the enantiomers and from any other peaks.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.Correlation coefficient (r²) ≥ 0.998.[20]
Accuracy To determine the closeness of the measured value to the true value.Recovery of 98-102% for the major enantiomer and 90-110% for the minor enantiomer (at the specification limit).
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) ≤ 2%.[20]
Limit of Quantitation (LOQ) The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of the minor enantiomer that can be detected but not necessarily quantitated.Signal-to-noise ratio ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in resolution or quantitation when parameters like mobile phase composition, flow rate, or temperature are slightly varied.

Conclusion: An Integrated Approach to Chiral Purity Validation

The validation of chiral purity for 2-Azaspiro[4.4]nonane derivatives requires a multifaceted and scientifically sound approach. While chiral HPLC remains a workhorse in many laboratories, the speed and environmental benefits of chiral SFC make it an increasingly attractive alternative. For orthogonal confirmation and a deeper understanding of enantiomeric composition, NMR spectroscopy with chiral auxiliaries provides an invaluable tool.

Ultimately, the choice of methodology will depend on the specific derivative, available instrumentation, and the stage of drug development. By understanding the principles and practical considerations outlined in this guide, researchers can confidently develop and validate robust analytical methods, ensuring the chiral integrity of their promising therapeutic candidates.

References

  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances. Available at: [Link]

  • Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations. PubMed. Available at: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. Available at: [Link]

  • Using Cyclodextrins to Achieve Chiral and Non-chiral Separations in Capillary Electrophoresis. Chromatography Online. Available at: [Link]

  • Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. PMC. Available at: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link]

  • Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations. Springer Link. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PMC. Available at: [Link]

  • Supercritical fluid chromatography. Wikipedia. Available at: [Link]

  • Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. Available at: [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne Labs. Available at: [Link]

  • Journal of Chromatography & Separation Techniques. Longdom Publishing. Available at: [Link]

  • Derivatization reactions and reagents for gas chromatography analysis. ResearchGate. Available at: [Link]

  • GC Derivatization. Regis Technologies. Available at: [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Available at: [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. SCIRP. Available at: [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks. Available at: [Link]

  • Daicel Polysaccharide Stationary Phases. Daicel Chiral Technologies. Available at: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlideShare. Available at: [Link]

  • Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes. Springer Link. Available at: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]

  • Differentiation of Chiral Compounds Using NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Chiral Separation Using SFC and HPLC. LabRulez LCMS. Available at: [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. Available at: [Link]

  • Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. ORO - The Open University. Available at: [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. ResearchGate. Available at: [Link]

  • Precise Determination of Enantiomeric Excess by a Sensitivity Enhanced Two-Dimensional Band-Selective Pure-Shift NMR. R Discovery. Available at: [Link]

  • Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. PubMed. Available at: [Link]

  • Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. Chromatography Online. Available at: [Link]

  • Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Chiral 1 H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers. Available at: [Link]

  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers. Available at: [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Wiley Online Library. Available at: [Link]

  • The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction. PMC. Available at: [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Semantic Scholar. Available at: [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Azaspiro[4.4]nonane Hydrobromide

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Azaspiro[4.4]nonane hydrobromide. As drug development professionals, our commitment to safety and environmental stewardship e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Azaspiro[4.4]nonane hydrobromide. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical entities we handle. This document is designed to empower researchers with the knowledge to manage this compound's waste stream responsibly, ensuring personal safety and regulatory compliance. The procedures outlined herein are grounded in established safety protocols and an understanding of the compound's likely chemical characteristics.

Hazard Identification and Risk Assessment

2-Azaspiro[4.4]nonane, the parent amine, is classified as a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] The hydrobromide salt will retain these properties and, due to the presence of the hydrobromide ion, will also be an acidic compound. Therefore, a comprehensive risk assessment must account for the following potential hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3][4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4][5]

  • Acidity: As a hydrobromide salt of an amine, it will react with bases and may be corrosive to certain materials.

These hazards necessitate that 2-Azaspiro[4.4]nonane hydrobromide waste should never be disposed of down the drain without appropriate treatment and verification of local regulations, nor should it be mixed with incompatible waste streams.[6][7]

Personal Protective Equipment (PPE)

To mitigate the risks identified above, all personnel handling 2-Azaspiro[4.4]nonane hydrobromide waste must wear appropriate PPE. The selection of PPE is not merely a procedural checkbox; it is a critical barrier protecting you from chemical exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the waste.[3]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles. A face shield may be necessary if there is a splash hazard.[3][5]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or full-body suit may be necessary.[4]

  • Respiratory Protection: If handling the solid form where dust may be generated or if working with solutions in a poorly ventilated area, a NIOSH-approved respirator is recommended.[5]

Step-by-Step Disposal Protocol

The following protocols provide a systematic approach to managing the waste stream of 2-Azaspiro[4.4]nonane hydrobromide.

Waste Segregation: The First Line of Defense

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[6]

Action: Designate a specific waste container for 2-Azaspiro[4.4]nonane hydrobromide and its associated contaminated materials.

Causality: Mixing amine salts with incompatible chemicals can lead to hazardous reactions. For instance:

  • Bases (e.g., sodium hydroxide, other amine wastes): Will neutralize the hydrobromide salt, liberating the free amine (2-Azaspiro[4.4]nonane), which may have different solubility and reactivity characteristics.

  • Strong Oxidizing Agents (e.g., nitric acid, permanganates): Can react violently with organic amines.

Container Selection and Labeling

The integrity of the waste containment is paramount.

Action:

  • Select a waste container made of a chemically resistant material, such as high-density polyethylene (HDPE).

  • Ensure the container has a secure, leak-proof screw cap.

  • Label the container clearly and accurately before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Azaspiro[4.4]nonane hydrobromide"

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date the first waste was added

    • The name and contact information of the responsible researcher or lab

Causality: Proper container selection prevents leaks and spills, while accurate labeling ensures that anyone handling the container is aware of its contents and the associated dangers, facilitating compliant final disposal.[6]

Disposal of Solid Waste and Contaminated Materials

Action:

  • Carefully transfer solid 2-Azaspiro[4.4]nonane hydrobromide waste into the designated, pre-labeled hazardous waste container.

  • Any materials contaminated with the compound (e.g., weigh boats, gloves, paper towels, silica gel) should also be placed in this container.

  • Keep the container securely closed when not in use.

Causality: Consolidating all contaminated materials prevents the spread of the chemical and ensures that all associated waste is disposed of through the proper channels.

Temporary Storage in the Laboratory

Action:

  • Store the hazardous waste container in a designated, well-ventilated area, away from general laboratory traffic.

  • Ensure the storage location is away from heat sources and direct sunlight.[6]

  • The waste container should be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Causality: Safe temporary storage minimizes the risk of accidental spills, exposure, and reactions with other chemicals in the lab environment.

Final Disposal

Action:

  • Once the waste container is full or has been in storage for a period defined by your institution (often not to exceed 6 months), contact your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management group.

  • Follow their specific procedures for waste pickup and final disposal. Final disposal will likely be through high-temperature incineration by a licensed hazardous waste disposal company.[3][6]

Causality: Licensed hazardous waste disposal companies are equipped to handle and destroy chemical waste in a manner that is safe, environmentally sound, and compliant with all local, state, and federal regulations.

Data Summary Table

PropertyInformationSource(s)
Chemical Name 2-Azaspiro[4.4]nonane, hydrobromideN/A
Parent Compound CAS 175-94-0 (for 2-Azaspiro[4.4]nonane)[1][8]
Molecular Formula C₈H₁₅N · HBrN/A
Anticipated Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Acidic[2][3][4][5]
Primary Disposal Route Collection by a licensed hazardous waste disposal company for incineration.[3][6]
Incompatible Wastes Strong bases, Strong oxidizing agents.[4][6]
Recommended PPE Nitrile gloves, safety goggles/face shield, laboratory coat.[3][4][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Azaspiro[4.4]nonane hydrobromide waste.

G Disposal Workflow for 2-Azaspiro[4.4]nonane Hydrobromide cluster_prep Preparation cluster_containment Containment & Labeling cluster_segregation Segregation & Collection cluster_storage_disposal Storage & Final Disposal A Identify Waste: 2-Azaspiro[4.4]nonane HBr (Solid, Solution, or Contaminated Material) B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Select Chemically Resistant Container (e.g., HDPE) B->C D Label Container with: 'Hazardous Waste', Chemical Name, Hazards, Date C->D E Add Waste to Labeled Container D->E F Ensure Segregation: Keep away from bases and strong oxidizing agents E->F G Store Container Securely in a Ventilated Area with Secondary Containment F->G H Contact Institutional EHS for Waste Pickup G->H I Final Disposal via Licensed Contractor (e.g., Incineration) H->I

Caption: Decision workflow for safe disposal.

References

  • National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

  • PubChem. 2-Azaspiro(4.4)nonane. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Collect and Recycle. (2024). Amine Disposal For Businesses. [Link]

  • ResearchGate. How can I neutralize aminehydrochlorides?[Link]

  • Maastricht University. Hazardous waste from laboratories UNS50 and UNS40. [Link]

  • Chemical-Suppliers.com. 2-Azaspiro[4.4]nonane. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

Sources

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